Ammonium-(15-N) chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
ClH4N |
|---|---|
Molecular Weight |
54.48 g/mol |
IUPAC Name |
azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1 |
InChI Key |
NLXLAEXVIDQMFP-IEOVAKBOSA-N |
Isomeric SMILES |
[15NH4+].[Cl-] |
Canonical SMILES |
[NH4+].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Ammonium-15N Chloride in Structural Biology & Drug Discovery
This guide serves as an advanced technical resource for the application of Ammonium-15N Chloride (
Executive Summary: The Isotopic Foundation
In modern structural biology, Ammonium-15N Chloride is not merely a reagent; it is the fundamental transducer that converts biological mass into magnetic visibility. While natural nitrogen (
This guide details the conversion of inorganic
Biological Mechanism: Nitrogen Assimilation
To optimize labeling efficiency, one must understand how E. coli processes inorganic nitrogen. The bacterium does not passively absorb ammonium; it actively scavenges it via the AmtB channel and assimilates it into the proteome primarily through the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) cycle.
Understanding this pathway explains why glucose is the preferred carbon source (providing
Diagram 1: The GS-GOGAT Nitrogen Assimilation Pathway
This diagram illustrates the metabolic flow of
Caption: The GS-GOGAT cycle drives
Protocol: High-Efficiency Labeling in M9 Media
This protocol is designed for self-validation . If the cells do not grow or induction fails, the checkpoints (OD measurements, pH checks) identify the failure point immediately.
Reagents & Preparation[2][3][4][5]
- : >98% enrichment.[2]
-
M9 Salts (5X Stock, Nitrogen-Free): 32g
, 15g , 2.5g per liter. Autoclave. -
Trace Metals (1000X):
, , , , . Dissolve in dilute HCl to prevent precipitation.
Step-by-Step Workflow
| Phase | Step | Technical Detail & Causality |
| 1. Adaptation | Pre-culture | Inoculate a single colony into 5 mL LB. Grow 6-8 hrs.[3] Transfer 100 |
| 2. Scale-Up | Inoculation | Centrifuge adaptation culture (2000xg, 10 min) to remove |
| 3. Growth | Log Phase | Incubate at 37°C, 220 RPM. Monitor |
| 4. Induction | Expression | Cool culture to 18-25°C before adding IPTG (0.5 - 1.0 mM). Why: Lower temperature slows translation, allowing time for correct protein folding and reducing inclusion body formation. |
| 5. Harvest | Collection | Harvest after 12-16 hours post-induction. Centrifuge (5000xg, 15 min). Flash freeze pellet. |
Quality Control Checkpoint
Calculation of Labeling Efficiency:
Post-purification, analyze the protein via intact mass spectrometry (ESI-TOF).
Structural Biology Applications
The HSQC Fingerprint
The
-
Dispersion: In a folded protein, peaks are widely dispersed due to diverse chemical environments.
-
Collapse: In unfolded proteins, peaks cluster in the center (8.0 - 8.5 ppm proton dimension) due to averaging of environments.
Diagram 2: Magnetization Transfer Logic (HSQC)
Understanding the flow of magnetization is crucial for troubleshooting pulse sequences.
Caption: Simplified HSQC magnetization flow. Signal is detected on the sensitive proton (
Application in Drug Discovery: SAR by NMR
Structure-Activity Relationships (SAR) by NMR is a gold-standard method for Fragment-Based Drug Discovery (FBDD). It relies on Chemical Shift Perturbation (CSP) .[4]
Mechanism of Action
When a ligand binds to a
Protocol: Determination via Titration[9]
-
Reference: Collect HSQC of free protein (
). -
Titration: Add ligand in steps (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x molar excess).
-
Analysis: Track peak movement. Fast exchange (weak binding) results in a smooth shifting of the peak. Slow exchange (tight binding) results in the disappearance of the free peak and appearance of the bound peak.
CSP Calculation:
Diagram 3: FBDD Screening Workflow
A self-validating loop for identifying and optimizing drug hits.
Caption: FBDD workflow. The HSQC screen acts as the primary filter, identifying binders even with low affinity (mM range).
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Protein Yield | "Overflow Metabolism" (Acetate buildup) | Reduce glucose concentration or increase aeration (baffled flasks). Ensure pH is buffered (add HEPES if necessary). |
| Incomplete Labeling | Ensure starter culture is centrifuged and washed. Use fresh | |
| Precipitation in Tube | Protein instability | Keep samples at 4°C. Add salt (150mM NaCl) or reducing agents (DTT/TCEP) to NMR buffer. |
| Broad Lines in NMR | Aggregation or High MW | Run Size Exclusion Chromatography (SEC) to verify monodispersity. Use TROSY pulse sequences for proteins >25 kDa. |
References
-
Peltier, J. et al. (2019). "Bacterial protein production in M9 minimal medium for NMR." Journal of Visualized Experiments.
-
Shuker, S.B., et al. (1996). "Discovering high-affinity ligands for proteins: SAR by NMR." Science.
-
Cambridge Isotope Laboratories. (2022). "Ammonium Chloride (15N, 99%) Safety Data Sheet."
-
Bruker. (2023). "Protein NMR Applications and Pulse Sequences."
-
Kay, L.E. (2005). "NMR studies of protein structure and dynamics." Journal of Magnetic Resonance.
Sources
The Cornerstone of Quantitative Proteomics: A Technical Guide to Metabolic Labeling with Ammonium-15N Chloride
Introduction: Unveiling Cellular Dynamics with Stable Isotopes
In the intricate landscape of cellular biology and drug discovery, understanding the dynamic nature of the proteome and metabolome is paramount. Metabolic labeling, a powerful technique for tracing the fate of molecules within a living system, provides an unparalleled window into these complex processes. Among the various tools available, stable isotope labeling using Ammonium-15N Chloride (¹⁵NH₄Cl) has emerged as a robust and versatile method for quantitative analysis.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, will delve into the core principles, practical applications, and detailed protocols for leveraging ¹⁵N metabolic labeling to achieve precise and reproducible quantitative data.
Unlike radioactive isotopes, the stable isotope ¹⁵N is non-radioactive, ensuring safety and long-term stability in experiments.[4][5] Its natural abundance is low (approximately 0.37%), making the incorporation of highly enriched ¹⁵N a distinct marker for newly synthesized biomolecules.[4] By providing ¹⁵NH₄Cl as the sole nitrogen source in cell culture media or specialized diets for organisms, researchers can uniformly label the entire nitrogen-containing proteome and metabolome. This comprehensive labeling approach is a key advantage over methods that target specific amino acids.[3][6]
This guide will provide not just the "how" but, more critically, the "why" behind the experimental choices, empowering researchers to design, execute, and troubleshoot their ¹⁵N labeling experiments with confidence.
The Principle of ¹⁵N Metabolic Labeling: A Mass-Based Barcode
The fundamental principle of ¹⁵N metabolic labeling lies in the mass difference between the heavy isotope ¹⁵N and the naturally abundant light isotope ¹⁴N. When cells are cultured in a medium where the primary nitrogen source is ¹⁵NH₄Cl, the ¹⁵N isotope is incorporated into the building blocks of proteins (amino acids) and other nitrogenous compounds. This results in a mass shift for every nitrogen-containing molecule in the cell.
This mass shift acts as a stable, built-in "barcode" that allows for the differentiation of molecules from two different experimental conditions. In a typical quantitative proteomics experiment, one cell population is grown in a "light" medium containing standard ¹⁴NH₄Cl, while the other is grown in a "heavy" medium with ¹⁵NH₄Cl. After the experimental treatment, the two cell populations are mixed, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.
Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography. However, the mass spectrometer can distinguish them based on their mass-to-charge (m/z) ratio. The relative abundance of a protein in the two conditions can be accurately determined by comparing the signal intensities of the corresponding light and heavy peptide pairs.[6]
Core Applications in Research and Drug Development
The versatility of ¹⁵N metabolic labeling makes it an invaluable tool across various stages of research and drug development.
Quantitative Proteomics and Biomarker Discovery
By enabling precise and global quantification of protein abundance, ¹⁵N labeling is instrumental in identifying proteins that are differentially expressed in response to a specific stimulus, disease state, or drug treatment.[7] This is crucial for discovering potential biomarkers for disease diagnosis, prognosis, or therapeutic response.
Drug Mechanism of Action Studies
Understanding how a drug interacts with its target and the downstream effects on cellular pathways is a cornerstone of drug development. ¹⁵N labeling allows for the unbiased monitoring of the entire proteome, providing a comprehensive view of the cellular response to a drug candidate and helping to elucidate its mechanism of action.[1]
Metabolic Flux Analysis
Ammonium-15N chloride is a key tracer for metabolic flux analysis, allowing researchers to map the flow of nitrogen through various metabolic pathways.[8] This is particularly important in understanding cancer metabolism and developing drugs that target metabolic vulnerabilities of cancer cells.
Protein Turnover Studies
The rate at which proteins are synthesized and degraded is a critical aspect of cellular homeostasis. Pulse-chase experiments using ¹⁵N labeling can be employed to measure protein turnover rates on a global scale, providing insights into cellular regulation and disease pathogenesis.[9]
Experimental Workflow: From Cell Culture to Data Analysis
A successful ¹⁵N metabolic labeling experiment requires careful planning and execution at each step. This section provides a detailed, step-by-step methodology, grounded in best practices to ensure data integrity.
Diagram: Overall ¹⁵N Metabolic Labeling Workflow
Caption: A generalized workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.
Part 1: Cell Culture and Labeling
The critical first step is to achieve near-complete incorporation of the ¹⁵N isotope. The efficiency of labeling is paramount for accurate quantification.[6][10]
Protocol: ¹⁵N Labeling of Adherent Mammalian Cells
-
Media Preparation: Prepare a custom cell culture medium that lacks the standard nitrogen-containing components (e.g., amino acids, ammonium salts). Reconstitute this medium with all necessary components, using ¹⁵NH₄Cl (with an isotopic purity of >98%) as the sole nitrogen source for the "heavy" medium and standard ¹⁴NH₄Cl for the "light" medium. Ensure all other components are identical between the two media. High-purity ¹⁵N salts are crucial for achieving high labeling efficiency.[2][6]
-
Cell Adaptation: Sub-culture the cells in the "heavy" medium for a sufficient number of passages (typically 5-7) to ensure complete replacement of ¹⁴N with ¹⁵N. The required duration depends on the cell line's doubling time.
-
Verification of Labeling Efficiency: After several passages, it is highly recommended to verify the labeling efficiency. This can be done by analyzing a small sample of protein extract from the "heavy" labeled cells by mass spectrometry. The goal is to achieve a labeling efficiency of >97%.[6]
-
Experimental Culture: Once high labeling efficiency is confirmed, seed the "light" and "heavy" labeled cells for the experiment.
-
Treatment: Apply the experimental treatment (e.g., drug compound, growth factor) to one set of cultures (either light or heavy, with the other serving as the control).
Part 2: Sample Preparation for Mass Spectrometry
Meticulous sample preparation is essential to minimize experimental variability.
Protocol: Protein Extraction and Digestion
-
Cell Harvesting and Lysis: After treatment, harvest the cells. For adherent cells, this can be done by scraping. Wash the cell pellets with ice-cold PBS to remove any residual media.
-
Mixing of Samples: At the earliest possible stage, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or total protein concentration. This early mixing is a key advantage of metabolic labeling, as it corrects for variations in subsequent sample processing steps.[2]
-
Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAA). This prevents the disulfide bonds from reforming.
-
Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. The digestion is typically performed overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Part 3: Mass Spectrometry and Data Analysis
The final stage involves the analysis of the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent data analysis.
Workflow: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis: The desalted peptide mixture is injected into a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system. The peptides are separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer.
-
Data Acquisition: The mass spectrometer acquires data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument selects the most abundant peptide ions for fragmentation and analysis.
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Quantification: Specialized software is used to identify the "light" and "heavy" peptide pairs and calculate the ratio of their signal intensities. This ratio reflects the relative abundance of the protein in the two original samples. The mass difference between the light and heavy peptides will vary depending on the number of nitrogen atoms in the peptide sequence.[6][11]
Data Interpretation and Quality Control
Accurate interpretation of ¹⁵N labeling data requires careful attention to several factors.
| Parameter | Importance | Recommended Action |
| Labeling Efficiency | Incomplete labeling can lead to inaccurate quantification.[3][10] | Verify labeling efficiency (>97%) by MS analysis of a small sample before starting the main experiment.[6] |
| Mixing Ratio | An unequal mixing of "light" and "heavy" samples can introduce a systematic bias. | Normalize the data based on the median or mean of all protein ratios, assuming that the majority of proteins do not change in abundance. |
| Number of Peptides per Protein | Quantification based on a single peptide is less reliable than quantification based on multiple peptides. | Report protein ratios based on the median of multiple unique peptides. |
| Reciprocal Labeling | Performing a label-swap experiment (where the treatment is applied to the "light" cells in one experiment and the "heavy" cells in a replicate) can help to identify and correct for any isotope-specific effects. | If feasible, perform a reciprocal labeling experiment to increase confidence in the results. |
Advanced Applications and Considerations
Diagram: Nitrogen Assimilation and Incorporation into Biomolecules
Caption: Simplified pathway of ¹⁵N incorporation from ammonium chloride into key biomolecules.
Beyond Proteomics: Metabolomics and Fluxomics
While this guide has focused on proteomics, ¹⁵NH₄Cl is also a powerful tool for metabolomics. It can be used to trace the incorporation of nitrogen into a wide range of metabolites, including amino acids, nucleotides, and lipids.[12] This enables the study of metabolic pathways and their dysregulation in disease.
Challenges and Troubleshooting
-
Incomplete Labeling: As mentioned, this is a critical parameter. Ensure sufficient cell doublings in the heavy media and use high-purity ¹⁵NH₄Cl.[2][6]
-
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolized to proline, which can complicate the analysis of SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments. ¹⁵N labeling, by labeling all nitrogen atoms, is not susceptible to this specific issue.
-
Data Analysis Complexity: The variable mass shifts in ¹⁵N labeling can make data analysis more complex than for SILAC.[6] However, modern software packages are well-equipped to handle this.
Conclusion: A Powerful and Versatile Tool for Quantitative Biology
Ammonium-15N chloride metabolic labeling is a cornerstone of modern quantitative proteomics and metabolomics. Its ability to provide a global and unbiased view of cellular dynamics makes it an indispensable tool for basic research, biomarker discovery, and drug development.[1][2] By understanding the principles and adhering to the rigorous protocols outlined in this guide, researchers can harness the full power of this technique to generate high-quality, reproducible data that will drive new discoveries and therapeutic innovations.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 15N Ammonium Chloride in Pharmaceutical Research & Development. Available from: [Link]
-
Wong, H. T., & Li, L. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Available from: [Link]
-
Ammonium Chloride: From Metalwork Flux to Electrolytes – A Comprehensive Guide. (2025, August 10). Available from: [Link]
-
Integrated Proteomics Applications. 15N Stable Isotope Labeling Data Analysis. Available from: [Link]
-
Frontiers in Plant Science. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Available from: [Link]
-
Saleh, A. M., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14, 59. Available from: [Link]
-
ACS Publications. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Available from: [Link]
-
McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research, 6(5), 2005-2010. Available from: [Link]
-
bioRxiv. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Available from: [Link]
-
JoVE. Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview. Available from: [Link]
-
Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1425, 207-216. Available from: [Link]
-
Yates, J. R., et al. Stable Isotope Labeling in Mammals with 15N Spirulina. Available from: [Link]
-
He, X. H., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Journal of Plant Ecology, 2(3), 107-118. Available from: [Link]
-
Frontiers. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Available from: [Link]
-
PMC. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines. Available from: [Link]
-
Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025, August 13). Available from: [Link]
-
Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Available from: [Link]
-
eScholarship.org. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Available from: [Link]
-
PMC. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Available from: [Link]
-
SLS. Ammonium-15N chloride, 98 atom. Available from: [Link]
-
SpringerLink. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Available from: [Link]
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safety data sheet SDS key points for ammonium-15n chloride
Technical Guide: Safety and Handling of Ammonium-15N Chloride ( )
Executive Summary & Chemical Identity
Ammonium-15N Chloride (CAS: 39466-62-0) is not merely a salt; in the context of drug development and structural biology, it is a high-value isotopic reagent. While its chemical reactivity mirrors natural ammonium chloride, its application in Biomolecular NMR (HSQC/HMQC experiments) and metabolic flux analysis demands a higher tier of handling rigor.
The primary operational risks are not just toxicological (irritation) but experimental: hygroscopicity is the silent killer of NMR data integrity. Moisture absorption alters the effective mass, leading to incorrect nitrogen concentrations in minimal media, which causes poor protein yields and wasted instrument time.
Comparative Chemical Data
| Parameter | Natural Ammonium Chloride ( | Ammonium-15N Chloride ( |
| CAS Number | 12125-02-9 | 39466-62-0 |
| Formula | ||
| Molecular Weight | 53.49 g/mol | ~54.48 g/mol |
| Isotopic Enrichment | ~0.37% (Natural Abundance) | >98% (Typical) |
| Primary Hazard | Irritant (Eye/Oral) | Irritant (Eye/Oral) |
| Cost Factor | Negligible | High (Recovery often required) |
Hazard Identification & Toxicology (The "Why" Behind the Risk)
Although the isotope is stable and non-radioactive, the biological activity of the ammonium ion (
Core GHS Classifications
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4]
Physiological Mechanisms[7]
-
Ocular Damage (H319): Upon contact with the ocular mucosa, ammonium chloride dissociates. The ammonium ion (
) is in equilibrium with ammonia ( ). While is slightly acidic (pH ~5 in solution), the osmotic pressure and the potential for ammonia gas liberation at physiological pH can cause rapid protein denaturation and corneal clouding. -
Systemic Toxicity (H302): Ingestion disrupts the acid-base balance. The liver converts ammonium to urea (urea cycle), releasing
ions.[4] Massive intake overwhelms this buffering capacity, leading to metabolic acidosis.
Scientist's Note: In a lab setting, the risk of ingestion is low. The real danger is dust inhalation during weighing, which irritates the bronchial mucosa, and ocular splashes during media preparation.
Handling, Storage, & Stability Protocols
The Hygroscopicity Management System
Ammonium-15N chloride is hygroscopic. If the container is left open or stored improperly, it absorbs atmospheric water.
-
Consequence: Weighing 1.0g of "wet" salt might actually deliver only 0.9g of
. In M9 minimal media, this nitrogen limitation stalls bacterial growth before induction, ruining the protein expression run.
Storage Directives
-
Desiccation: Store in a desiccator cabinet or a tightly sealed container with active silica gel or
. -
Temperature: Ambient (Room Temperature) is acceptable, provided humidity is controlled.
-
Segregation: Keep away from strong acids (generates HCl gas) and strong bases (generates Ammonia gas).
Handling Logic Diagram
The following workflow illustrates the decision process for safe handling and recovery.
Caption: Decision matrix for handling Ammonium-15N Chloride, prioritizing isotope recovery for dry spills due to high material cost.
Emergency Response Protocols
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Removes the salt before osmotic pressure damages corneal epithelium. |
| Skin Contact | Wash with soap and water.[5][3][6] Remove contaminated clothing.[2][6] | Prevents dermatitis; ammonium salts can be sensitizing over prolonged contact. |
| Inhalation | Move to fresh air.[1][2] If breathing is difficult, give oxygen. | Dust causes physical irritation to alveolar sacs; fresh air aids clearance. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink water. | Vomiting risks aspiration of acidic/irritating solution into lungs. |
Application Protocol: M9 Minimal Media Preparation
Context: This is the standard workflow for expressing
Reagents:
-
,
, (Buffer salts) -
Glucose (Carbon source)[11]
-
Trace metals (
, )
Step-by-Step Workflow:
-
Buffer Pre-Mix: Dissolve phosphate salts and NaCl in Milli-Q water first. Autoclave this base solution.
-
Why? Autoclaving ammonium salts with glucose can lead to Maillard reactions (browning), and autoclaving ammonium chloride alone can sometimes lead to pH shifts or minor ammonia loss if seals aren't perfect.
-
-
Filter Sterilization (The Safe Route):
-
Dissolve the Ammonium-15N Chloride separately in a small volume of sterile water.
-
Dissolve Glucose,
, and separately. -
Use a 0.22
m syringe filter to add these components to the cooled, autoclaved buffer base. -
Safety Check: This prevents the generation of hazardous pressure or fumes inside the autoclave and maintains the integrity of the isotope.
-
-
pH Check: Verify pH is ~7.4.
-
Caution: Do not use a pH probe directly in the small 15N stock solution to avoid cross-contamination. Check the final media mix.
-
Experimental Workflow Diagram
Caption: Optimized M9 Media preparation workflow preventing isotopic degradation and Maillard reactions.
References
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. isotope.com [isotope.com]
- 6. nj.gov [nj.gov]
- 7. isotope.com [isotope.com]
- 8. Ammonium-(15-N) chloride | CAS 39466-62-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 10. isotope.com [isotope.com]
- 11. mdpi.com [mdpi.com]
stability and storage requirements for 15N-labeled ammonium salts
An In-Depth Technical Guide to the Stability and Storage of ¹⁵N-Labeled Ammonium Salts
Authored by a Senior Application Scientist
Foreword: The Isotopic Cornerstone of Modern Research
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope that serves as a powerful tracer in a multitude of scientific disciplines.[1][2] From elucidating metabolic pathways in drug discovery to tracking nitrogen cycles in environmental science, the reliability of experimental data is fundamentally tethered to the chemical and isotopic purity of the ¹⁵N-labeled starting materials.[3][] Among the most common sources for ¹⁵N incorporation are ammonium salts, such as ¹⁵NH₄Cl, (¹⁵NH₄)₂SO₄, and ¹⁵NH₄NO₃.
This guide provides an in-depth, experience-driven perspective on the critical, yet often overlooked, aspects of stability and storage for these essential compounds. The causality behind each recommendation is explained to empower researchers not just to follow protocols, but to understand and adapt them, ensuring the integrity of their research from the moment a vial is unsealed.
Physicochemical Properties: Understanding the Foundation of Stability
The stability of any chemical is dictated by its inherent properties. For ¹⁵N-labeled ammonium salts, the non-labeled counterparts' characteristics are directly applicable. The primary concerns for these solid, crystalline compounds are hygroscopicity, thermal stability, and chemical reactivity.
Hygroscopicity: This is the tendency of a substance to absorb moisture from the surrounding atmosphere.[5][6][7] All common ammonium salts are hygroscopic to varying degrees.[5][8][9] Moisture absorption is a critical failure point; it not only leads to caking and inaccurate weighing but can also act as a solvent, potentially accelerating degradation or introducing atmospheric contaminants. Ammonium nitrate is particularly known for being strongly hygroscopic.[5][9]
Thermal Stability: Ammonium salts can decompose upon heating. The decomposition temperature and products vary depending on the salt.
-
Ammonium Chloride (¹⁵NH₄Cl): Decomposes into ammonia (NH₃) and hydrogen chloride (HCl) gas.[8]
-
Ammonium Sulfate ((¹⁵NH₄)₂SO₄): Thermal decomposition can be complex, yielding products like NH₃, SO₂, N₂, and H₂O.[10]
-
Ammonium Nitrate (¹⁵NH₄NO₃): This salt is a strong oxidizing agent and can decompose exothermically, sometimes explosively, especially if mixed with impurities or confined under heat.[9][11][12][13] While stable at room temperature, its handling requires significant caution.[11][12]
Chemical Reactivity: As simple salts, they will react with strong acids and bases.[8][14] Contact with strong bases will liberate gaseous ¹⁵N-labeled ammonia, leading to a direct loss of the valuable isotope. They are also incompatible with strong oxidizing agents.[8]
Comparative Data Summary
The following table summarizes key properties and storage parameters for the most common ¹⁵N-labeled ammonium salts.
| Property | ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) | ¹⁵N-Ammonium Sulfate ((¹⁵NH₄)₂SO₄) | ¹⁵N-Ammonium Nitrate (¹⁵NH₄NO₃) |
| Appearance | White crystalline powder | White crystalline powder | White crystalline solid |
| Hygroscopicity | Hygroscopic[8] | Hygroscopic[6][15] | Strongly Hygroscopic[5][9] |
| Primary Hazard | Harmful if swallowed; eye/respiratory irritant[8] | Generally low toxicity | Oxidizing agent; fire/explosion risk[9][13] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents[8][16] | Strong oxidizers | Combustible materials, strong acids, reducing agents |
| Decomposition Products | Nitrogen oxides, hydrogen chloride[8] | Ammonia, sulfur dioxide, nitrogen, water | Nitrous oxide, water |
| Recommended Storage | Room temperature, dry, tightly sealed[8][14] | Room temperature, dry, tightly sealed | Cool, dry, well-ventilated, away from combustibles[5] |
The Core Directive: Preserving Isotopic and Chemical Integrity
The overarching goal of any storage protocol is to maintain the compound in the state it was received: chemically pure and with its specified isotopic enrichment (>99% in many cases).[17][18][19] Contamination, degradation, or alteration of the physical state can compromise experimental outcomes.
The logical flow for handling and storing these salts is governed by two primary states: solid (as-received) and aqueous solution (user-prepared).
Logical Workflow for Storage Decision-Making
The following diagram outlines the decision-making process for the proper storage of ¹⁵N-labeled ammonium salts.
Caption: Decision tree for selecting the appropriate storage method.
Self-Validating Protocols for Handling and Storage
These protocols are designed to be self-validating, meaning they incorporate steps that ensure the integrity of the material is maintained and verifiable at each stage.
Protocol 1: Receipt and Initial Storage of Solid ¹⁵N-Salts
-
Objective: To properly log and store newly received solid ¹⁵N-labeled ammonium salts.
-
Causality: The initial moments of handling are critical. The primary threat is moisture from the ambient atmosphere. This protocol minimizes that exposure.
-
Methodology:
-
Inspection: Upon receipt, visually inspect the container for an intact seal. Any breach could indicate prior exposure to moisture or contaminants. Do not use if the seal is broken and contact the supplier.
-
Environment: Transfer the unopened container to a low-humidity environment, such as a glove box or a room with a dehumidifier, before opening.
-
Labeling: Affix a clear label to the container with the date of receipt and the initials of the receiving scientist.
-
Primary Storage: Place the unopened container inside a larger, secondary container, such as a desiccator cabinet containing an active desiccant (e.g., silica gel with a moisture indicator). This provides a crucial barrier against humidity.[8][20]
-
Location: Store the desiccator at room temperature, away from direct sunlight, heat sources, and incompatible chemicals like strong acids or bases.[8][20]
-
Protocol 2: Preparation of an Aqueous Stock Solution
-
Objective: To accurately prepare a sterile, concentrated stock solution while preserving isotopic enrichment.
-
Causality: Preparing a solution introduces risks of contamination (microbial or chemical) and weighing errors. This protocol mitigates these risks.
-
Methodology:
-
Pre-Weighing Equilibration: Remove the sealed container from the desiccator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the cold powder when the vial is opened.
-
Weighing: In a low-humidity environment, weigh the desired amount of the salt using an analytical balance. Perform this action swiftly to minimize air exposure.
-
Solvent: Use high-purity, sterile water (e.g., Milli-Q or equivalent) or a sterile buffer appropriate for your experiment. Using a non-sterile solvent is a primary cause of solution degradation and microbial growth.
-
Dissolution: Dissolve the salt in the solvent in a sterile container (e.g., a disposable, sterile Falcon tube). Ensure complete dissolution by gentle vortexing. Do not heat to dissolve unless specified, as this can accelerate degradation.[12]
-
Sterilization (Optional but Recommended): If the solution will be used in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm filter into a new sterile container. This is a critical self-validating step to prevent experimental failure due to contamination.
-
Labeling: Clearly label the final container with the compound name (including ¹⁵N designation), concentration, solvent, date of preparation, and your initials.
-
Protocol 3: Long-Term Storage of Stock Solutions
-
Objective: To store aqueous stock solutions for extended periods without degradation or loss of isotopic integrity.
-
Causality: Freeze-thaw cycles can degrade some compounds and repeatedly opening a stock solution introduces contamination risks. Aliquoting is the key to long-term stability.
-
Methodology:
-
Aliquoting: Based on your typical experimental needs, divide the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This is the most important step for preserving the integrity of the main stock.
-
Storage Temperature:
-
For ¹⁵NH₄Cl , stock solutions can be stored at -20°C for one month or -80°C for up to six months.[21]
-
Similar principles apply to other ammonium salts, with -80°C being the preferred temperature for long-term stability to halt nearly all biological and most chemical activity.
-
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer. This promotes the formation of smaller ice crystals, minimizing potential damage to other molecules in complex media.
-
Thawing: When needed, thaw an aliquot rapidly at room temperature or in a water bath. Once thawed, use it immediately and do not refreeze.
-
Quality Control: A System of Self-Validation
Trustworthiness in research requires periodic verification. A simple Quality Control (QC) check can validate the integrity of a long-stored ¹⁵N-labeled salt, especially if experimental results are unexpected.
QC Workflow Diagram
Caption: A streamlined workflow for verifying the isotopic enrichment of ¹⁵N-ammonium salts.
Protocol 4: QC Check of Isotopic Enrichment via Mass Spectrometry
-
Objective: To quickly verify the isotopic enrichment of a ¹⁵N-ammonium salt solution.
-
Causality: This protocol provides direct, empirical evidence of the salt's isotopic integrity. The expected mass-to-charge ratio (m/z) for the ¹⁵NH₄⁺ ion is ~19.02, while the natural abundance ¹⁴NH₄⁺ ion is ~18.03.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µM) of the ammonium salt in a suitable solvent for mass spectrometry, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.
-
Analysis: Infuse the sample directly and acquire a mass spectrum.
-
Verification:
-
Expected Result: A clean spectrum with a dominant peak at m/z 19.023 (for [¹⁵NH₄]⁺). The peak for natural abundance ammonium (m/z 18.035) should be minimal, consistent with the specified enrichment level (e.g., <1% for a 99% enriched sample).
-
Failure Condition: A significant peak at m/z 18.035 or the presence of other unexpected ions indicates either contamination or that the incorrect salt was used. If this occurs, the stock should be discarded.
-
-
By implementing these robust, self-validating protocols, researchers can ensure the foundational integrity of their ¹⁵N-labeled compounds, leading to more reliable and reproducible scientific outcomes.
References
-
AMMONIUM CHLORIDE (15N, 99%) - Novachem . Novachem. [Link]
-
Thermal stability of ammonium nitrate systems containing d-metal nitrate salts under limited mass transfer conditions . Journal of Thermal Analysis and Calorimetry. [Link]
-
Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review . ResearchGate. [Link]
-
How does ammonium nitrate need to be stored in order for it not to expire... . Quora. [Link]
-
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector . bioRxiv. [Link]
-
¹⁵N Ammonium chloride - Silantes . Silantes. [Link]
-
¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector . Molecular & Cellular Proteomics. [Link]
-
Thermal decomposition of ammonium sulphate . ResearchGate. [Link]
-
Protocol for working with 15N? . ResearchGate. [Link]
-
Effects of ammonium sulfate on the degradation and metabolism of dinotefuran in soil... . PubMed. [Link]
-
Isotopic labeling - Wikipedia . Wikipedia. [Link]
-
Hygroscopicity and Compositional Evolution of Atmospheric Aerosols... . ACS Publications. [Link]
-
Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles... . RSC Publishing. [Link]
-
Automated Assignment of ¹⁵N And ¹³C Enrichment Levels in Doubly-Labeled Proteins . ACS Publications. [Link]
-
Thermal Stability of Ammonium Nitrate in Two-Component Mixtures... . ResearchGate. [Link]
-
The Influence of Sulfate on Anaerobic Ammonium Oxidation... . MDPI. [Link]
-
Ammonium nitrate: thermal stability and explosivity modifiers . ScienceDirect. [Link]
-
Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions . Atmospheric Chemistry and Physics. [Link]
-
Introduction to Stable Isotope Labeling... . Metabolic Solutions. [Link]
-
Study of sulfate reducing ammonium oxidation process... . ResearchGate. [Link]
-
AP-42, CH 8.4: Ammonium Sulfate . EPA. [Link]
-
Ammonium nitrate — decomposition, fire and explosive behaviour . IChemE. [Link]
-
Production of ammonium sulfate doubly labeled with the ¹⁵N and ³⁴S stable isotopes . ResearchGate. [Link]
-
Direct comparison of the hygroscopic properties of ammonium sulfate and sodium chloride aerosol... . PubMed. [Link]
-
Isotope Labeling Services and Capabilities . RTI International. [Link]
-
Impact of the particle mixing state on the hygroscopicity of internally mixed... . RSC Publishing. [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications . Medium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. quora.com [quora.com]
- 6. Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00069A [pubs.rsc.org]
- 7. ACP - Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions [acp.copernicus.org]
- 8. isotope.com [isotope.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. icheme.org [icheme.org]
- 14. uwwapps.uww.edu [uwwapps.uww.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. biorxiv.org [biorxiv.org]
- 18. 15N Ammonium chloride | Silantes [silantes.com]
- 19. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dl.novachem.com.au [dl.novachem.com.au]
- 21. medchemexpress.com [medchemexpress.com]
Methodological & Application
protocol for M9 minimal media preparation using ammonium-15n chloride
Application Note: High-Yield Preparation of -Labeled M9 Minimal Media for Biomolecular NMR
Introduction & Principle
Uniform isotope labeling with Nitrogen-15 (
M9 Minimal Medium is the industry standard for labeling because it allows the researcher to define the sole nitrogen source. By substituting standard ammonium chloride (
The Challenge: M9 media often results in lower cell densities (
Critical Materials & Reagents
To maximize flexibility and shelf-life, we utilize a modular stock solution approach.
Table 1: Reagent List & Stock Concentrations
| Component | Stock Concentration | Final Concentration (1L) | Role |
| M9 Salts (No Nitrogen) | 5x Concentrate | 1x | Buffering & Osmolarity |
| Powder (Solid) | 1.0 g/L | Isotope Source | |
| D-Glucose | 20% (w/v) | 0.4% (4 g/L) | Carbon Source |
| 1 M | 2 mM | Magnesium/Sulfur Source | |
| 1 M | 0.1 mM | Calcium Source | |
| Thiamine (Vit B1) | 10 mg/mL | 10 | Cofactor (Required for E. coli K12) |
| Trace Metal Mix | 1000x | 1x | Micronutrients for high density |
| Antibiotic | 1000x | 1x | Plasmid Selection |
Expert Insight: Do not include nitrogen in your bulk 5x M9 Salt stock. This allows you to use the same salt stock for
,, or unlabeled minimal media, reducing storage requirements and preventing accidental waste of expensive isotopes.
The Chemistry of Labeling
Standard Nitrogen (
When E. coli is grown in this medium, it imports
Protocol: Step-by-Step Preparation
Phase 1: Preparation of Stocks
1. 5x M9 Salts (Nitrogen-Free)
-
Dissolve the following in 800 mL deionized water (
):-
30.0 g
(Dibasic) -
15.0 g
(Monobasic) -
2.5 g
[1]
-
-
Adjust volume to 1 L.
-
Sterilization: Autoclave at 121°C for 20 mins.
-
Note: The absence of
allows this stock to be stable for months at room temperature.
2. Trace Metal Mix (1000x)
-
Dissolve in 100 mL
:-
5.0 g
-
0.2 g
-
0.1 g
-
0.1 g
-
0.1 g
-
-
Sterilization: Filter sterilize (0.22
m).[2] Store at 4°C.[2] -
Why? Iron and Zinc are critical cofactors for RNA polymerase and ribosomal function. M9 without trace metals limits cell density.
Phase 2: Final Assembly (1 Liter)
CRITICAL: Follow this order of addition to prevent the formation of Magnesium Phosphate (
Figure 1: Critical Order of Addition for M9 Media Assembly. Magnesium and Calcium must be added only after the phosphate salts are diluted to 1x concentration.
-
Base: Add 200 mL 5x M9 Salts to 750 mL sterile
. -
Isotope: Add 1.0 g
powder directly to the liquid. Swirl to dissolve. -
Carbon: Add 20 mL 20% Glucose .
-
Magnesium: Add 2 mL 1M
. -
Calcium: Add 0.1 mL 1M
. -
Micronutrients: Add 1 mL Trace Metals and 1 mL Thiamine .
-
Antibiotics: Add appropriate antibiotic (e.g., Ampicillin/Kanamycin).
-
Final Volume: Top up to 1.0 L with sterile water.
Phase 3: Culture Adaptation Strategy
Direct inoculation from an LB plate into M9 often causes a long lag phase (10-12 hours). To synchronize cells and ensure metabolic efficiency:
-
Day 1 (PM): Inoculate a single colony into 5 mL LB + Antibiotic. Grow 6-8 hours.
-
Day 1 (Late PM): Take 100
L of the LB culture and wash the pellet with PBS (to remove rich nitrogen). Resuspend in 10 mL of M9 (can be unlabeled M9 to save cost). Grow overnight at 37°C. -
Day 2 (AM): Inoculate your final 1L
-M9 flask using the 10 mL overnight M9 culture (1:100 dilution).-
Target Starting
: ~0.05 - 0.1.
-
Quality Control & Troubleshooting
| Observation | Root Cause | Solution |
| White Precipitate immediately upon mixing | Order of addition error. Mg/Ca reacted with Phosphates.[1][3][4] | Discard. Restart. Ensure salts are diluted to 1x before adding Mg/Ca. |
| Media turns yellow/brown after autoclaving | Maillard reaction (Sugar + Amine + Heat). | Never autoclave Glucose with M9 salts. Autoclave salts separately; filter sterilize glucose. |
| Low Yield ( | Trace metal limitation or pH drift. | Ensure Trace Metal Mix is added. Check pH (should be ~7.0-7.4).[5] |
| Incomplete Labeling (MS analysis) | Contamination with unlabeled N. | Ensure inoculum was washed or diluted sufficiently (1:100) to remove LB carryover. |
References
-
Cold Spring Harbor Protocols. "M9 Minimal Medium (Standard)." CSH Protocols. Link
-
Marley, J., Lu, M., & Bracken, C. (2001).[6][7] A method for efficient isotopic labeling of recombinant proteins.[6][7][8][9][10] Journal of Biomolecular NMR, 20(1), 71–75.[6][7][9] Link
-
Studier, F. W. (2005).[7] Protein production by auto-induction in high density shaking cultures.[7] Protein Expression and Purification, 41(1), 207–234.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Minimal (M9) plates [depts.washington.edu]
- 4. Confluence Mobile - Rice University Campus Wiki [wiki.rice.edu]
- 5. antibodies.cancer.gov [antibodies.cancer.gov]
- 6. A method for efficient isotopic labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.uconn.edu [health.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
optimizing E. coli protein expression with 15NH4Cl for NMR
Application Note: High-Yield Production of
Introduction: The Economics of Signal-to-Noise
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for studying protein dynamics and interactions in solution. However, the sensitivity of the method relies entirely on the isotopic enrichment of the sample. While natural abundance nitrogen (
The challenge lies in the metabolic burden. E. coli grown in minimal media (M9) often suffer from "lag phase shock," resulting in lower biomass and protein yields compared to Luria-Broth (LB). This Application Note details a "Turbo-M9" formulation and a High-Density Switch Protocol (Marley Method) to maximize protein yield per gram of expensive
The Chemical Environment: "Turbo-M9" Media
Standard M9 salts provide the buffering and nitrogen source, but they lack the catalytic cofactors required for high-level transcription and translation. To optimize expression, we must supplement the media with trace metals (cofactors for polymerases) and vitamins.
Crucial Insight: E. coli BL21(DE3) is often thiamine-deficient. Omitting vitamins leads to stalled growth.
Table 1: Optimized "Turbo-M9" Composition (Per Liter)
| Component | Concentration | Function | Notes |
| Na | 6.0 g | Buffering (pH 7.[1]4) | Autoclave separately as 5X salts |
| KH | 3.0 g | Buffering / K+ source | Autoclave separately as 5X salts |
| NaCl | 0.5 g | Osmotic balance | Autoclave separately as 5X salts |
| 1.0 g | Isotope Source | Add after autoclaving (Filter Sterilize) | |
| Glucose | 4.0 - 10.0 g | Carbon Source | Use |
| MgSO | 2 mM | Mg | Add sterile 1M stock |
| CaCl | 0.1 mM | Membrane stability | Add sterile 1M stock |
| Thiamine (Vit B1) | 10 mg | Cofactor | Filter sterilize (0.22 |
| Trace Metals | 1 mL (1000X) | Enzyme Cofactors | See recipe below |
| Antibiotic | 1X | Selection | Ampicillin/Kanamycin |
Trace Metals Stock (1000X) Recipe:
Dissolve in dilute HCl: FeCl
Workflow Logic: The High-Density Switch (Marley Method)
The most common failure mode in isotope labeling is poor growth kinetics in minimal media. To circumvent this, we utilize the Marley Method (Marley et al., 2001).
The Concept: Grow cells to high density in cheap, unlabeled rich media (LB). Once biomass is achieved, switch the cells into a smaller volume of
Visualizing the Workflow
Caption: The Marley "Switch" Protocol optimizes biomass accumulation in rich media before restricting the system to isotopic nitrogen.
Detailed Experimental Protocols
Protocol A: The "Switch" Method (Recommended for High Yield/Cost Savings)
-
Biomass Generation:
-
Inoculate a 10 mL LB starter culture (with antibiotic) from a fresh colony. Grow overnight at 37°C.
-
Inoculate 1 Liter of LB media with the starter.
-
Shake at 37°C / 220 RPM until OD
reaches 0.7 – 0.9 . (Do not overgrow; cells must be in log phase).
-
-
The Switch (Critical Step):
-
Centrifuge the culture at 2,000
g for 15 minutes at room temperature (cold shock can stall protein machinery). -
Decant the LB supernatant completely.
-
Wash: Gently resuspend the pellet in 200 mL of M9 salts (no nitrogen/carbon) to remove trace amino acids. Centrifuge again.
-
Resuspend the pellet in 250 mL (1/4 of original volume) of the Turbo-M9 media containing
NH Cl. -
Note: By concentrating cells 4X, we achieve extremely high cell density (OD ~3.0–4.0) in the labeling media, maximizing the usage of the isotope.[2]
-
-
Recovery & Induction:
-
Return flask to shaker at 37°C for 45–60 minutes. This allows cells to deplete any residual unlabeled metabolites and adapt to the ammonium source.
-
Induce: Add IPTG (final conc. 0.5 – 1.0 mM).
-
Temperature Shift: Lower temperature to 18°C–25°C and express for 12–16 hours. (Lower temperatures favor proper folding and solubility).
-
Protocol B: Direct Adaptation (Standard)
Use this if your protein is toxic or if the "Switch" causes precipitation.
-
Adaptation:
-
Day 1: Colony
2 mL LB (8 hours). -
Day 1 PM: 100
L LB culture 10 mL M9 (Overnight). This adapts the metabolic pathways.
-
-
Growth:
-
Day 2: Inoculate 1 L Turbo-M9 with the 10 mL overnight M9 culture.
-
Grow at 37°C until OD
= 0.6–0.8. (Note: This will take longer than LB, typically 6–10 hours).
-
-
Induction:
-
Induce with IPTG and lower temperature as above.
-
Quality Control & Troubleshooting
Before proceeding to purification and NMR, validate the labeling.
| Observation | Diagnosis | Corrective Action |
| Low OD after switch | Cell lysis or shock | Centrifuge at lower speeds; ensure resuspension media is at room temp, not 4°C. |
| No expression | Plasmid loss | Add antibiotic to the M9 phase. Check promoter compatibility. |
| Inclusion Bodies | Aggregation | Lower induction temp to 16°C; reduce IPTG to 0.1 mM. |
| Incomplete Labeling | Ensure the "Wash" step in Protocol A is thorough. |
Verification:
Run a 1D
References
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[3][4] Journal of Biomolecular NMR, 20(1), 71–75.[3][4]
- Core Reference for the "Switch" method described in Protocol A.
-
Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures.[5][6][7] Protein Expression and Purification, 41(1), 207–234.[5][6][7]
- Authoritative source for media buffering and metabolic satur
-
Cai, M., et al. (1998). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli.[8] Journal of Biomolecular NMR, 11(1), 97-102.
- Foundational work on high-density isotope labeling.
Sources
- 1. lucianosphere.medium.com [lucianosphere.medium.com]
- 2. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method for efficient isotopic labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pro.unibz.it [pro.unibz.it]
- 6. Studier, F.W. (2005) Protein Production by Auto-Induction in High-Density Shaking Cultures. Protein Expression and Purification, 41, 207-234. - References - Scientific Research Publishing [scirp.org]
- 7. Protein production by auto-induction in high density shaking cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Biological Nitrogen Fixation: A Detailed Application Guide to the ¹⁵N Isotope Dilution Method
This guide provides researchers, scientists, and professionals in agricultural and environmental sciences with a comprehensive, in-depth understanding and practical protocol for measuring nitrogen fixation rates using the ¹⁵N isotope dilution method. This technique is a cornerstone in quantifying the amount of atmospheric nitrogen (N₂) converted into ammonia by symbiotic bacteria in legumes and other nitrogen-fixing organisms, a process fundamental to sustainable agriculture and ecosystem nitrogen cycling.
The Imperative of Measuring Nitrogen Fixation
Biological nitrogen fixation (BNF) is a critical process that underpins the productivity of many ecosystems. Leguminous plants, through their symbiotic relationship with rhizobia bacteria, are significant contributors to this process, enriching soils with nitrogen and reducing the need for synthetic fertilizers. Accurate quantification of BNF is essential for developing sustainable agricultural practices, improving crop yields, and understanding the nitrogen cycle in natural and managed ecosystems. While several methods exist, the ¹⁵N isotope dilution technique is widely regarded as one of the most reliable and accurate for integrating nitrogen fixation over the growing season of a plant.[1]
The Principle of ¹⁵N Isotope Dilution: A Conceptual Overview
The ¹⁵N isotope dilution method is predicated on a simple yet elegant principle: the dilution of a known ¹⁵N isotopic signature in the soil by the fixation of atmospheric N₂, which has a natural and constant ¹⁵N abundance.[2] The method involves introducing a small amount of ¹⁵N-enriched fertilizer into the soil where both a nitrogen-fixing (test) plant and a non-nitrogen-fixing (reference) plant are grown.
The core assumption is that both plants will absorb nitrogen from the soil with the same ¹⁵N enrichment. However, the nitrogen-fixing plant has an additional source of nitrogen: the atmosphere. Atmospheric N₂ has a very low and constant natural abundance of ¹⁵N (approximately 0.3663 atom %). Consequently, the nitrogen derived from fixation will dilute the ¹⁵N enrichment in the tissues of the fixing plant compared to the non-fixing reference plant. By measuring the difference in ¹⁵N abundance between the two plants, we can quantify the proportion of nitrogen in the fixing plant that was derived from the atmosphere.
Experimental Design and Critical Considerations
A robust experimental design is paramount for the successful application of the ¹⁵N isotope dilution method. The following are key considerations:
-
Selection of the Reference Plant: The choice of a non-fixing reference plant is the most critical aspect of this method. An ideal reference plant should have a similar rooting pattern, growth duration, and nitrogen uptake pattern as the nitrogen-fixing plant.[1] This ensures that both plants are exploring the same soil nitrogen pool. Commonly used reference plants include non-nodulating isolines of the legume being studied, or other non-leguminous crops like cereals (e.g., wheat, maize) or grasses.[3][4]
-
¹⁵N-labeled Fertilizer: The fertilizer should be of high ¹⁵N enrichment (e.g., 10 atom % ¹⁵N excess or higher) to ensure a detectable isotopic signature in the plants.[5] The form of nitrogen (e.g., ammonium sulfate, potassium nitrate) should be chosen based on the soil type and experimental conditions. The amount of fertilizer applied should be minimal to avoid significantly altering the natural soil nitrogen dynamics or inhibiting nitrogen fixation.
-
Homogenous Labeling of Soil: Uniform application of the ¹⁵N-labeled fertilizer is crucial for ensuring that both the fixing and reference plants have access to a soil nitrogen pool with the same isotopic enrichment. This can be achieved by applying the fertilizer in a solution and ensuring even distribution.
-
Replication and Controls: As with any scientific experiment, adequate replication is necessary to account for biological and spatial variability. Unlabeled control plots are also recommended to determine the natural ¹⁵N abundance of the plants and soil.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a pot-based experiment to measure nitrogen fixation in a leguminous plant using the ¹⁵N isotope dilution method.
Materials and Reagents
-
Nitrogen-fixing plant seeds (e.g., soybean, pea, clover)
-
Non-nitrogen-fixing reference plant seeds (e.g., wheat, ryegrass)
-
Pots (e.g., 5 L plastic pots with drainage holes)
-
Soil or a suitable growth medium
-
¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄ with 10 atom % ¹⁵N excess)
-
Rhizobium inoculant specific to the legume species
-
Deionized water
-
Drying oven
-
Grinder or ball mill
-
Microbalance
-
Tin capsules for mass spectrometry
Experimental Workflow
Step-by-Step Methodology
Step 1: Pot Preparation and Sowing
-
Fill each pot with a known weight of sieved (e.g., 2 mm mesh) soil or growth medium.
-
Sow seeds of the nitrogen-fixing and reference plants in separate, appropriately labeled pots.
-
For the nitrogen-fixing plant, inoculate the seeds with the appropriate rhizobium strain before sowing to ensure nodulation.[1]
-
Water the pots with deionized water and allow the seeds to germinate.
Step 2: Preparation of ¹⁵N-labeled Fertilizer Solution
-
Calculate the amount of ¹⁵N-labeled fertilizer required. The goal is to apply a small amount of nitrogen to label the soil pool without significantly impacting plant growth or nitrogen fixation. A common application rate is 5-10 mg N per kg of soil.
-
Accurately weigh the required amount of ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄).
-
Dissolve the fertilizer in a known volume of deionized water to create a stock solution.
-
From the stock solution, prepare a working solution of a suitable concentration for application to the pots.
Step 3: Application of the ¹⁵N Solution
-
Once the seedlings are established (e.g., 1-2 weeks after emergence), apply the ¹⁵N working solution to the soil surface of each pot.
-
Apply the solution slowly and evenly to ensure uniform distribution throughout the soil volume. A watering can with a fine rose or a pipette can be used for this purpose.
-
Apply the same volume of the ¹⁵N solution to all pots (both fixing and reference plants).
Step 4: Plant Growth and Maintenance
-
Grow the plants under controlled conditions (e.g., greenhouse or growth chamber) with appropriate light, temperature, and watering regimes.
-
Water the plants as needed with deionized water to avoid introducing external nitrogen.
-
Monitor the plants for growth and signs of nutrient deficiencies.
Step 5: Plant Harvesting
-
Harvest the plants at the desired growth stage (e.g., flowering, pod-fill, or physiological maturity).
-
Carefully remove the entire plant from the pot.
-
Separate the shoots (stems and leaves) from the roots.
-
Gently wash the roots with deionized water to remove all adhering soil particles. This step is critical to avoid contamination of the plant sample with the ¹⁵N-enriched soil.
Step 6: Sample Processing
-
Place the separated shoots and roots into labeled paper bags.
-
Dry the plant material in a drying oven at 60-70°C for 48-72 hours, or until a constant weight is achieved.[6]
-
Record the dry weight of the shoots and roots for each plant.
-
Grind the dried plant material into a fine, homogenous powder using a grinder or ball mill.[7]
Step 7: Sample Weighing for Mass Spectrometry
-
Accurately weigh a small amount of the ground plant material (typically 1-5 mg, depending on the nitrogen content) into tin capsules.[5][8]
-
Use a microbalance for precise measurements.
-
Seal the tin capsules tightly to prevent any loss of sample.
Step 8: Isotopic Analysis
-
Analyze the ¹⁵N abundance (atom % ¹⁵N) of the plant samples using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
Data Analysis and Calculation
The primary output of the ¹⁵N isotope dilution method is the percentage of nitrogen derived from the atmosphere (%Ndfa). This is calculated using the following formula:
%Ndfa = [1 - (atom % ¹⁵N excess in fixing plant / atom % ¹⁵N excess in reference plant)] x 100
Where:
-
atom % ¹⁵N excess = atom % ¹⁵N in the sample - natural abundance of ¹⁵N (0.3663 atom %)
Calculation Steps:
-
Calculate the atom % ¹⁵N excess for both the nitrogen-fixing plant and the reference plant using the data from the mass spectrometer.
-
Substitute these values into the %Ndfa formula to determine the percentage of nitrogen in the fixing plant that was derived from atmospheric fixation.
Data Presentation
The results should be presented in a clear and organized manner. A table is an effective way to summarize the key data.
| Plant Type | Treatment | Replicate | Shoot Dry Weight (g) | Root Dry Weight (g) | Total N (%) | atom % ¹⁵N | atom % ¹⁵N excess | %Ndfa |
| Legume | ¹⁵N-labeled | 1 | 10.2 | 3.5 | 3.5 | 0.4850 | 0.1187 | 75.8 |
| Legume | ¹⁵N-labeled | 2 | 10.5 | 3.8 | 3.6 | 0.4910 | 0.1247 | 74.6 |
| Legume | ¹⁵N-labeled | 3 | 9.8 | 3.2 | 3.4 | 0.4795 | 0.1132 | 76.9 |
| Cereal | ¹⁵N-labeled | 1 | 8.5 | 2.8 | 1.8 | 0.8520 | 0.4857 | N/A |
| Cereal | ¹⁵N-labeled | 2 | 8.9 | 3.1 | 1.9 | 0.8600 | 0.4937 | N/A |
| Cereal | ¹⁵N-labeled | 3 | 8.2 | 2.6 | 1.7 | 0.8480 | 0.4817 | N/A |
Trustworthiness and Self-Validation
The reliability of the ¹⁵N isotope dilution method hinges on the validity of its core assumption: that the fixing and reference plants absorb soil nitrogen with the same ¹⁵N enrichment. To ensure the trustworthiness of the results, researchers should:
-
Validate the choice of reference plant: Whenever possible, use multiple reference plants to cross-validate the results.
-
Assess the uniformity of ¹⁵N labeling: Analyze soil samples from different locations within the pot or plot to confirm homogenous distribution of the ¹⁵N label.
-
Monitor for potential isotopic fractionation: While generally considered minimal in enrichment studies, be aware of potential isotopic fractionation during nitrogen uptake and assimilation, which could influence the results.
Conclusion
The ¹⁵N isotope dilution method is a powerful and widely accepted technique for quantifying biological nitrogen fixation. By carefully considering the experimental design, meticulously following the detailed protocol, and critically evaluating the assumptions, researchers can obtain reliable and accurate data on this vital biological process. The insights gained from these studies are invaluable for advancing our understanding of nitrogen cycling and for developing more sustainable and productive agricultural systems.
References
-
Unkovich, M., Herridge, D., Peoples, M., Cadisch, G., Boddey, B., Giller, K., Alves, B., & Chalk, P. (2008). Measuring Plant-Associated Nitrogen Fixation in Agricultural Systems. Australian Centre for International Agricultural Research (ACIAR). [Link]
- Danso, S. K. A. (1995). Biological nitrogen fixation in farming systems of the tropics. Plant and Soil, 174(1-2), 1-3.
- McAuliffe, C., Chamblee, D. S., Uribe-Arango, H., & Woodhouse, W. W. (1958). Influence of inorganic nitrogen on nitrogen fixation by legumes as revealed by ¹⁵N. Agronomy Journal, 50(6), 334-337.
- Somado, E. A., & Kuehne, R. F. (2006). Appraisal of the 15N-isotope dilution and 15N natural abundance methods for quantifying nitrogen fixation by flood-tolerant green manure legumes. African Journal of Biotechnology, 5(12).
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Newsome, S. D., Collins, P. W., Rick, T. C., Guthrie, D. A., Erlandson, J. M., & Fogel, M. L. (2014). Sample Preparation Protocols for Stable Isotope Analysis. Newsome Lab. [Link]
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Thompson, J. A. (2020). Recovery of 15 N Labeled Nitrogen Fertilizer by Fertigated and Drip Irrigated Greenhouse Vegetable Crops. MDPI. [Link]
-
Felix, J. D., Elliott, E. M., & Ganesan, A. L. (2022). Methods for the Determination of Stable Isotope Ratios of Multiple Nitrogen Species in Rainwater Using Distillation and Evaporation. Frontiers in Environmental Science, 10, 868942. [Link]
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UC Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. [Link]
- Nishio, T. (1986). 15N-NH4+ Isotope Dilution Method for Analyzing Nitrogen Transformation in Upland Soils. Japan Agricultural Research Quarterly, 20(2), 88-93.
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Van Kessel, C., & Roskoski, J. P. (1988). Stable nitrogen isotopes. Wageningen University & Research. [Link]
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Graphviz. (2024). DOT Language. [Link]
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Graphviz Python User Guide. (n.d.). graphviz 0.21 documentation. [Link]
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El-Ghannam, A., & El-Sharkawy, H. (2023). Nitrogen Use Efficiency Using the 15N Dilution Technique for Wheat Yield under Conservation Agriculture and Nitrogen Fertilizer. MDPI. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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University of Göttingen. (n.d.). Sample Preparation. [Link]
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Braun, G., et al. (2022). Applying the 15N labelling technique to material derived from a landfill simulation experiment to understand nitrogen cycle processes under aerobic and anaerobic conditions. Scientific Reports, 12(1), 17029. [Link]
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von Rabenau, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
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Center for Stable Isotopes. (n.d.). Sample Preparation. University of New Mexico. [Link]
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Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. [Link]
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Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
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GraphViz Community. (2023). Datasets of text - GraphViz examples?. [Link]
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Somado, E. A., & Kuehne, R. F. (2006). Appraisal of the 15N-isotope dilution and 15N natural abundance methods for quantifying nitrogen fixation by flood-tolerant green manure legumes. SciSpace. [Link]
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Müller, T., & Thorup-Kristensen, K. (2001). Total N difference method and 15N isotope dilution method – A comparative study on N-fixation. ResearchGate. [Link]
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Unlocking the Black Box: A Senior Application Scientist's Guide to Soil Nitrogen Transformation Studies Using ¹⁵NH₄Cl
Introduction: The Imperative of Understanding Soil Nitrogen Dynamics
Nitrogen (N) stands as a cornerstone of terrestrial ecosystem productivity, yet its journey through the soil is a complex interplay of microbial transformations. These processes—mineralization, immobilization, nitrification, and denitrification—collectively govern N availability to plants and its potential loss to the environment. For researchers, agronomists, and environmental scientists, quantifying the rates of these transformations is not merely an academic exercise; it is fundamental to developing sustainable agricultural practices, mitigating greenhouse gas emissions, and preserving water quality.
This comprehensive guide provides an in-depth exploration of the use of ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as a powerful tracer to illuminate the intricate pathways of soil nitrogen. We will move beyond simple procedural lists to delve into the causality behind experimental design, ensuring a robust and self-validating approach to your research.
Core Principles of ¹⁵N Isotope Labeling in Soil Science
The use of stable isotopes, particularly ¹⁵N, has revolutionized our ability to trace the fate of nitrogen in complex environmental systems.[1] The fundamental principle lies in introducing a compound enriched with ¹⁵N into the soil and tracking its movement and transformation into different N pools. Because ¹⁵N behaves chemically identically to the more abundant ¹⁴N, it serves as a perfect tracer for biological and chemical processes.[2]
The ¹⁵N isotope pool dilution (IPD) technique is a cornerstone of this approach.[3][4] By adding a known amount of ¹⁵N-labeled substrate (in this case, ¹⁵NH₄⁺) to a soil sample, we can measure the change in the isotopic enrichment of that pool over time. This dilution of the ¹⁵N label is a direct result of the production of unlabeled (¹⁴N) substrate from other sources, such as the mineralization of organic matter. This allows for the simultaneous quantification of gross rates of production and consumption of a specific N compound, something that is impossible to determine by simply measuring changes in the net concentration of that compound.[3][4]
Visualizing the Soil Nitrogen Cycle and ¹⁵N Tracing
To better understand the processes we aim to measure, a conceptual diagram of the soil nitrogen cycle and the points of ¹⁵N intervention is invaluable.
Caption: The Soil Nitrogen Cycle with ¹⁵NH₄Cl Tracer Introduction.
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
Here, we present detailed protocols for key soil nitrogen transformation studies using ¹⁵NH₄Cl. The emphasis is on not just what to do, but why each step is critical for data integrity.
Protocol 1: Gross Nitrogen Mineralization and Nitrification Assay using ¹⁵N Pool Dilution
This protocol is designed to simultaneously measure the gross rates of N mineralization (the conversion of organic N to NH₄⁺) and nitrification (the oxidation of NH₄⁺ to NO₃⁻).[3]
Causality Behind the Method: By enriching the soil's ammonium pool with ¹⁵NH₄⁺, we can track two key processes. The rate at which the ¹⁵N enrichment of the NH₄⁺ pool decreases tells us the rate at which unlabeled NH₄⁺ is being produced through mineralization. Concurrently, the rate at which ¹⁵N appears in the NO₃⁻ pool provides a direct measure of the gross nitrification rate.
Materials:
-
Fresh soil samples, sieved (<2 mm)
-
¹⁵NH₄Cl stock solution (e.g., 10 atom % ¹⁵N)
-
2 M Potassium Chloride (KCl) extraction solution[5]
-
Incubation vessels (e.g., 50 mL centrifuge tubes or Mason jars)
-
Shaker, centrifuge, and filter paper (0.45 µm)
-
Access to an Isotope Ratio Mass Spectrometer (IRMS) or a Gas Chromatograph-Mass Spectrometer (GC-MS) for ¹⁵N analysis[6][7]
Experimental Workflow Diagram:
Caption: Workflow for Gross N Mineralization and Nitrification Assay.
Step-by-Step Protocol:
-
Soil Preparation: Homogenize fresh, sieved soil to ensure uniformity. Determine the gravimetric water content to adjust for moisture.
-
Tracer Addition: To a known mass of soil (e.g., 10 g dry weight equivalent), add a small volume of ¹⁵NH₄Cl solution to enrich the ammonium pool. The amount of added N should be sufficient to be detected but not so large as to artificially stimulate microbial activity.
-
Initial Extraction (T₀): Immediately after adding the tracer, extract a subset of the samples with 2 M KCl.[5] This "time zero" measurement establishes the initial ¹⁵N enrichment of the NH₄⁺ pool.
-
Incubation: Incubate the remaining samples at a constant temperature (e.g., 25°C) for a defined period (typically 24 to 48 hours). The incubation time should be short enough to minimize the remineralization of newly immobilized ¹⁵N.[3][8]
-
Final Extraction (T₁): After the incubation period, extract the remaining samples with 2 M KCl.
-
Sample Analysis: Analyze the KCl extracts for concentrations of NH₄⁺ and NO₃⁻ and their respective ¹⁵N enrichments using an appropriate analytical instrument.[6][7][9]
Data Analysis and Calculations:
The gross rates of mineralization and nitrification can be calculated using isotope pool dilution equations. The fundamental equations are based on the principles outlined by Kirkham and Bartholomew (1954).
| Parameter | Description |
| Gross Mineralization (M) | The rate of production of NH₄⁺ from organic N. |
| Gross Nitrification (N) | The rate of oxidation of NH₄⁺ to NO₃⁻. |
| NH₄⁺ Immobilization (I_NH₄) | The rate of microbial uptake of NH₄⁺. |
Note: Detailed calculation formulas can be found in specialized literature, such as Hart et al. (1994).
Protocol 2: Denitrification Rate Measurement using the ¹⁵N Gas Flux Method
This protocol quantifies the rate of denitrification, the microbial reduction of NO₃⁻ to gaseous forms (N₂O and N₂), which is a major pathway of N loss from soil.[10][11]
Causality Behind the Method: By adding ¹⁵N-labeled nitrate (¹⁵NO₃⁻) to the soil and incubating it in a sealed chamber, we can measure the production of ¹⁵N-labeled gaseous products (¹⁵N₂O and ¹⁵N₂). This allows for the direct quantification of denitrification, even against the high background concentration of atmospheric N₂.[11][12]
Materials:
-
Fresh soil samples
-
¹⁵N-labeled potassium nitrate (K¹⁵NO₃) solution
-
Gas-tight incubation chambers
-
Gas chromatograph (GC) equipped with an electron capture detector (ECD) for N₂O analysis and a thermal conductivity detector (TCD) for N₂ analysis, or a GC-IRMS for isotopic analysis.
Step-by-Step Protocol:
-
Soil Preparation and Tracer Addition: Prepare soil slurries or intact cores and add a K¹⁵NO₃ solution. The addition of a carbon source (e.g., glucose) may be necessary to ensure denitrification is not carbon-limited.
-
Incubation: Place the soil in gas-tight chambers. The headspace of the chambers may be flushed with a helium-oxygen mixture to create an N₂-free atmosphere, which increases the sensitivity of ¹⁵N₂ detection.
-
Gas Sampling: Collect gas samples from the chamber headspace at several time points during the incubation.
-
Gas Analysis: Analyze the gas samples for the concentrations and isotopic composition of N₂O and N₂.
Data Analysis and Calculations:
The rates of N₂O and N₂ production are calculated from the change in their concentrations and ¹⁵N enrichments in the chamber headspace over time.
Protocol 3: Microbial Nitrogen Immobilization Study
This protocol assesses the rate at which inorganic nitrogen (NH₄⁺ and NO₃⁻) is assimilated by soil microorganisms and incorporated into their biomass.[13][14]
Causality Behind the Method: By adding ¹⁵NH₄Cl to the soil, we can trace the movement of the ¹⁵N label from the inorganic pool into the microbial biomass N pool. The rate of this transfer represents the gross immobilization rate.
Materials:
-
Fresh soil samples
-
¹⁵NH₄Cl solution
-
Chloroform (for fumigation-extraction)
-
0.5 M Potassium sulfate (K₂SO₄) solution
-
Digestion reagents for total N analysis
Step-by-Step Protocol:
-
Tracer Addition and Incubation: Add ¹⁵NH₄Cl to soil samples and incubate for a set period.
-
Microbial Biomass N Extraction: Use the chloroform fumigation-extraction method to lyse microbial cells and release their nitrogen into an extractable form. A parallel non-fumigated control is essential.
-
¹⁵N Analysis: Analyze the K₂SO₄ extracts for total N and ¹⁵N enrichment. The difference in ¹⁵N between the fumigated and non-fumigated samples represents the ¹⁵N incorporated into microbial biomass.
Data Analysis and Calculations:
The rate of N immobilization is calculated based on the amount of ¹⁵N recovered in the microbial biomass pool over the incubation period.
| Parameter | Typical Range of Values in Temperate Agricultural Soils |
| Gross N Mineralization | 0.5 - 10 mg N kg⁻¹ soil day⁻¹ |
| Gross Nitrification | 0.1 - 5 mg N kg⁻¹ soil day⁻¹ |
| Denitrification | Highly variable, from negligible to > 1 kg N ha⁻¹ day⁻¹ under favorable conditions |
| Microbial N Immobilization | 0.5 - 15 mg N kg⁻¹ soil day⁻¹ |
Note: These values are illustrative and can vary widely depending on soil type, climate, and management practices.
Molecular Techniques: Linking Microbial Communities to N Transformations
While ¹⁵N tracing quantifies the rates of N transformations, it does not identify the microbial players involved. To bridge this gap, molecular techniques such as quantitative PCR (qPCR) and metagenomic sequencing can be integrated with ¹⁵N studies.[15][16] By extracting DNA or RNA from the soil at different time points during a ¹⁵N incubation, it is possible to quantify the abundance of key functional genes involved in nitrogen cycling (e.g., amoA for nitrification, nirK, nirS, and nosZ for denitrification).[16][17] This integrated approach provides a powerful framework for linking microbial community structure and function to the rates of nitrogen cycling processes.
Conclusion: A Holistic Approach to Understanding Soil Nitrogen Cycling
The use of ¹⁵NH₄Cl as a tracer provides an unparalleled window into the dynamic and complex world of soil nitrogen transformations. The protocols outlined in this guide, when executed with a clear understanding of the underlying scientific principles, can yield robust and insightful data. By moving beyond the measurement of net changes in nitrogen pools and embracing the power of isotope pool dilution, researchers can gain a more accurate and mechanistic understanding of the processes that govern nitrogen availability and loss in terrestrial ecosystems. The integration of these isotopic techniques with molecular approaches will further enhance our ability to predict how these critical processes will respond to environmental change.
References
- The 15N gas-flux method to determine N2 flux: a comparison of different tracer addition approaches - SOIL. (2020-04-08).
-
15N-NH + Isotope Dilution Method for Analyzing Nitrogen Transformation in Upland Soils. Japan Agricultural Research Quarterly. Retrieved from [Link]
-
Böhlke, J. K., et al. (2009). Full 15N tracer accounting to revisit major assumptions of 15N isotope pool dilution approaches for gross nitrogen mineralization. Biogeosciences, 6(5), 849-864. Retrieved from [Link]
-
15N tracer studies of soil nitrogen transformations - ResearchGate. Retrieved from [Link]
-
Soil Nitrogen Transformation Process Influenced by Litterfall Manipulation in Two Subtropical Forest Types - Frontiers. (2022-07-13). Retrieved from [Link]
-
How to Study Nitrogen Cycle Microorganism - CD Genomics. Retrieved from [Link]
-
Nitrogen-15 tracing - Wikipedia. Retrieved from [Link]
-
He, X. H., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Journal of Plant Ecology, 2(3), 107-118. Retrieved from [Link]
-
Effect of soil heterogeneity on gross nitrogen mineralization measured by 15 N-pool dilution techniques - ResearchGate. Retrieved from [Link]
-
USE OF NITROGEN-15 NATURAL ABUNDANCE METHOD TO IDENTIFY NITRATE SOURCES IN KANSAS GROUNDWATER. Kansas Geological Survey. Retrieved from [Link]
-
Measuring gross nitrogen mineralization, immobilization, and nitrification by 15N isotopic pool dilution in intact soil cores | Request PDF - ResearchGate. Retrieved from [Link]
-
(PDF) Gross Nitrogen Fluxes in Soil: Theory, Measurement and Application of 15N Pool Dilution Techniques - ResearchGate. Retrieved from [Link]
-
Measurement of Denitrification in Sediments with the 15N Isotope Pairing Technique - PMC. Retrieved from [Link]
-
Immobilization and Mineralization of Nitrogen in Agricultural Soils - YouTube. (2019-07-22). Retrieved from [Link]
-
Microbial Immobilization of Nitrogen-15 Labelled Ammonium and Nitrate in an Agricultural Soil - ResearchGate. Retrieved from [Link]
-
(PDF) SOIL NITROGEN TRANSFORMATION RATES PROTOCOL - ResearchGate. Retrieved from [Link]
-
Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed. Retrieved from [Link]
-
Evaluation of simulated N cycling using observations from a 15N tracer experiment in a mixed deciduous forest - EGUsphere. Retrieved from [Link]
-
Soil metagenomics reveals the effect of nitrogen on soil microbial communities and nitrogen-cycle functional genes in the rhizosphere of Panax ginseng - PMC. Retrieved from [Link]
-
The 15N-gas flux method for quantifying denitrification in soil: current progress and future directions - NERC Open Research Archive. (2023-11-09). Retrieved from [Link]
-
Good Practice Guide for Isotope Ratio Mass Spectrometry. LGC. Retrieved from [Link]
-
The Nitrogen Cycling Key Functional Genes and Related Microbial Bacterial Community α−Diversity Is Determined by Crop Rotation Plans in the Loess Plateau - MDPI. Retrieved from [Link]
-
Isotope Ratio Mass Spectrometry - CalTech GPS. (2014-05-19). Retrieved from [Link]
-
Protocol for inorganic nitrogen extraction in soils (KCl method) - Squarespace. Retrieved from [Link]
-
Application of 15N tracing for estimating nitrogen cycle processes in soils of a constructed wetland - PubMed. (2020-09-15). Retrieved from [Link]
-
Advances in15N-tracing experiments: New labelling and data analysis approaches | Request PDF - ResearchGate. Retrieved from [Link]
-
Soil Health Management Enhances Microbial Nitrogen Cycling Capacity and Activity | mSphere - ASM Journals. (2021-01-13). Retrieved from [Link]
-
Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893 - USGS Publications Warehouse. Retrieved from [Link]
-
13 C and 15 N Analysis of Solids by EA-IRMS - UC Davis Stable Isotope Facility. (2020-11-17). Retrieved from [Link]
-
Simultaneous determination of total C, total N, and 15N on soil and plant material - Taylor & Francis Online. Retrieved from [Link]
-
The 15N-Gas flux method for quantifying denitrification in soil: Current progress and future directions - University of Birmingham's Research Portal. (2023-09-30). Retrieved from [Link]
-
Good Practice Guide for Isotope Ratio Mass Spectrometry. LGC. Retrieved from [Link]
-
Closing the Denitrification Gap: Applying the ¹⁵N Gas Flux Method with an Artificial Atmosphere in Conventional and Regenerative Agriculture - Frontiers. (2026-01-14). Retrieved from [Link]
-
Detection of nitrogen cycle genes in soils for measuring the effects of changes in land use and management - ResearchGate. Retrieved from [Link]
-
Advances in the Study of NO 3 − Immobilization by Microbes in Agricultural Soils - MDPI. (2024-10-11). Retrieved from [Link]
-
Nitrogen Immobilization | NC State Extension - Cover Crops. Retrieved from [Link]
-
Soil recalcitrant but not labile organic nitrogen mineralization contributes to microbial nitrogen immobilization and plant nitrogen uptake - PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
troubleshooting low 15N incorporation in high molecular weight proteins
Ticket Subject: Troubleshooting Low 15N Incorporation in High Molecular Weight (HMW) Proteins Status: Open Assigned Specialist: Senior Application Scientist, NMR & Structural Biology Division
Introduction: The "Invisible" Protein Problem
Welcome to the support hub. If you are here, you likely have a high molecular weight protein (>50 kDa) that is either showing low mass shift in Mass Spectrometry (MS) or, more insidiously, is "invisible" in your HSQC spectrum despite apparent expression.
For HMW proteins, "low incorporation" is often a misdiagnosis. The problem is rarely just about nitrogen uptake; it is a convergence of metabolic suppression , isotopic dilution , and relaxation artifacts . This guide treats your expression system as a metabolic engine that must be tuned to prevent 14N-carryover while maintaining cell viability under the stress of deuteration (required for HMW work).
Module 1: Diagnostic Workflow
Before altering your protocol, you must distinguish between chemical incorporation failure and spectral visibility failure.
Diagnostic Logic Tree
Use the following flow to pinpoint the failure mode.
Figure 1: Diagnostic decision tree to separate metabolic failures (low incorporation) from biophysical limitations (relaxation).
Module 2: Media & Metabolic Optimization (The Input)
Problem: The most common cause of true low incorporation (<90%) is Isotopic Dilution . Mechanism: If you grow cells in rich media (LB/2xYT) to high density and then switch to Minimal Media (M9) without a wash step, intracellular pools of 14N-amino acids and carryover media dilute your expensive 15N.
The "Marley" Media Exchange Protocol
For HMW proteins, we recommend a modified Marley Method (Marley et al., 2001). This decouples biomass generation (cheap) from protein expression (expensive).
Step-by-Step Protocol:
-
Biomass Growth: Inoculate E. coli (BL21(DE3)) in 1L of unlabeled rich media (LB or Terrific Broth). Grow at 37°C until OD600 reaches 0.7–0.8.
-
Pelleting: Centrifuge gently (2,000 x g, 15 min, 20°C). Crucial: Do not chill the cells; cold shock halts metabolism.
-
Wash Step (Critical): Resuspend pellet in 200 mL of M9 salts (no nitrogen/carbon source). Centrifuge again. This removes extracellular 14N.
-
Resuspension: Resuspend cells in 250 mL (4x concentration) of 15N-M9 Minimal Media .
-
Recovery: Shake at 37°C for 30–60 minutes before induction. This allows clearance of intracellular 14N metabolites.
-
Induction: Add IPTG and proceed with expression (usually at lower temp, 18–25°C).
Media Composition Comparison
| Component | Standard M9 (1L) | BioExpress/Rich (1L) | HMW Optimized M9 (1L) | Function |
| Nitrogen | 1g 15NH4Cl | Complex Hydrolysates | 1g 15NH4Cl | Sole nitrogen source. |
| Carbon | 4g Glucose | Glucose + Amino Acids | 2g 13C/2H-Glucose | Carbon source (lower glucose prevents overflow metabolism). |
| Buffering | Phosphate | Phosphate/TRIS | High Phosphate (100mM) | HMW fermentations acidify quickly; pH crash stops uptake. |
| Supplements | Thiamine | Vitamins | Trace Metals Mix (1mL) | Essential for metalloproteins and preventing metabolic stall. |
Module 3: Expression & Toxicity Management
Problem: HMW proteins are often toxic. Toxic proteins cause cells to stop dividing or lyse. Symptom: You add 15N, but the OD600 plateaus immediately. The cells stop taking up the isotope because they are dying.
Solution: The "Bleed" Induction Strategy
Instead of a single bolus of IPTG, use auto-induction or slow-feed strategies to keep cells metabolically active during labeling.
-
Strain Selection: Use BL21(DE3)-pLysS or Lemo21(DE3) . These strains suppress basal leakage. If the protein leaks before you add 15N, you get 14N-protein contamination.
-
Temperature: Drop to 16–18°C post-induction. This slows translation, allowing proper folding and preventing the formation of inclusion bodies (which sequester the 15N into unusable aggregates).
Module 4: The HMW Factor (Deuteration & Relaxation)
Core Insight: If your protein is >60 kDa, 15N labeling alone is insufficient . Even with 100% 15N incorporation, the signal will decay too fast (T2 relaxation) to be seen. You must deuterate (replace H with D).
The Trap: E. coli grows very poorly in D2O (Deuterium Oxide). This stress causes "metabolic stuttering," leading to low yields and poor label uptake.
D2O Adaptation Workflow
You cannot move cells directly from H2O to 100% D2O. You must adapt them.
Figure 2: Stepwise adaptation protocol to prevent D2O toxicity shock.
Technical Note: In 100% D2O, use 15N-Ammonium Chloride and d7-Glucose (if 13C is needed). Note that pH meters read lower in D2O (pD = pH_read + 0.4). Adjust media pD to 7.4 (meter reading 7.0).
Frequently Asked Questions (FAQ)
Q: My Mass Spec shows 99% incorporation, but the HSQC is empty. Why? A: This is a physics problem, not a chemistry problem. For proteins >50 kDa, the rotational correlation time is too slow. You need to use TROSY (Transverse Relaxation Optimized Spectroscopy) pulse sequences. This requires the protein to be deuterated (2H) and 15N labeled.[1] 15N-only labeling is useless for HMW NMR.
Q: Can I use "BioExpress" or algal lysates for HMW proteins? A: Use with caution. While they boost growth, they often contain complex amino acids that can lead to "scrambling" (metabolic conversion of one amino acid to another). For strict backbone assignment, chemically defined M9 media is superior because you control exactly what enters the cell.
Q: Why did my yield drop 50% when I switched to M9? A: M9 is stressful. To recover yield:
-
Add Trace Metals (Fe, Mg, Ca, Zn).
-
Add Vitamins (Thiamine, Biotin).[2]
-
Ensure pH is buffered. Standard M9 has low buffering capacity; increase phosphate to 100mM or add HEPES.
Q: I see "doublets" in my HSQC peaks. Is this low incorporation? A: No, this is likely incomplete deuteration or auxotrophy . If you are using a specific labeling strategy (e.g., ILV-methyl labeling), ensure you are adding sufficient precursors (alpha-ketobutyrate) so the cell doesn't try to synthesize its own (unlabeled) versions.
References
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[1] Journal of Biomolecular NMR, 20(1), 71–75.[1][3]
-
Cai, M., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR, 73, 743–748.
-
Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406.
-
Cambridge Isotope Laboratories (CIL). Application Note 12: Production of Perdeuterated Proteins in E. coli.
Sources
Technical Support Center: Minimizing Isotopic Dilution with Ammonium-15N Chloride
Welcome to the technical support center for optimizing the use of ammonium-15N chloride in your research. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to minimize isotopic dilution and ensure the integrity of your labeling experiments. Here, we move beyond simple protocols to explain the underlying principles that govern successful isotopic labeling.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution, and why is it a concern when using ammonium-15N chloride?
A: Isotopic dilution is the decrease in the isotopic enrichment of a labeled compound, such as ammonium-15N chloride, by contamination with its unlabeled (¹⁴N) counterpart. In metabolic labeling experiments, this leads to an underestimation of the true incorporation of the ¹⁵N isotope into your molecule of interest (e.g., proteins, metabolites). This can significantly impact the accuracy of quantitative analyses in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Q2: What is the most critical factor in preventing isotopic dilution at the start of my experiment?
A: The purity of your ¹⁵N source is paramount. Always use high-purity ammonium-15N chloride, ideally with an isotopic enrichment of >99 atom% ¹⁵N.[3][4][5] Starting with a lower-purity source inherently introduces ¹⁴N into your system, immediately diluting your label.
Q3: How should I properly store and handle ammonium-15N chloride to maintain its isotopic integrity?
A: Ammonium-15N chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This can introduce contaminants. Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and bases.[6][7] For long-term storage, temperatures of -20°C to -80°C are recommended.[8] When preparing solutions, it is best to do so fresh for each experiment to avoid degradation and contamination.[8]
| Storage Condition | Duration | Recommendation |
| Room Temperature | Short-term | Tightly sealed container, away from light and moisture.[6] |
| -20°C | Up to 1 month | For stock solutions.[8] |
| -80°C | Up to 6 months | For long-term storage of stock solutions.[8] |
Q4: Can contaminants in my other reagents contribute to isotopic dilution?
A: Absolutely. Any nitrogen-containing compounds in your media or buffers can be a source of ¹⁴N. This includes yeast extract, peptone, and even some batches of water. For cellular labeling, it is essential to use a minimal medium where ammonium-15N chloride is the sole nitrogen source.[9][10]
Troubleshooting Guides
Issue 1: Low or Incomplete ¹⁵N Labeling Efficiency
Low incorporation of the ¹⁵N isotope is a common challenge that directly relates to isotopic dilution. Here’s a step-by-step guide to diagnose and resolve this issue.
Symptoms:
-
Mass spectrometry data shows a low percentage of ¹⁵N incorporation.
-
NMR signal-to-noise ratio is poor for ¹⁵N-edited experiments.
Root Causes and Solutions:
-
Contaminated ¹⁵N Source:
-
Verification: Always check the certificate of analysis for your ammonium-15N chloride to confirm its isotopic purity is >99%.
-
Solution: Purchase from a reputable supplier and handle the solid compound in a low-humidity environment to prevent atmospheric moisture and contaminant absorption.[6]
-
-
Presence of Unlabeled Nitrogen Sources:
-
Verification: Review the composition of your culture medium. Rich media like LB contain amino acids and peptides that are significant sources of ¹⁴N.
-
Solution: Switch to a minimal medium (e.g., M9 medium) where ammonium-15N chloride is the only nitrogen source.[9][10][11] Ensure all other components of the medium are free from nitrogenous contaminants.
-
-
Insufficient Incubation Time:
-
Verification: Analyze samples at different time points during your experiment to track the rate of ¹⁵N incorporation.
-
Solution: The time required to achieve high labeling efficiency depends on the organism's growth rate and the turnover of the molecule of interest. For example, in Arabidopsis, labeling for 14 days is recommended for high efficiency.[4][5] For protein expression in E. coli, the culture should be grown for an adequate period after induction to allow for protein synthesis with the ¹⁵N label.[10]
-
-
Metabolic Scrambling and Isotope Exchange:
-
Verification: Inconsistent labeling across different amino acids in a protein can indicate metabolic scrambling.
-
Solution: Some enzymatic reactions within the cell are reversible and can lead to the redistribution of the ¹⁵N label.[12] Optimizing cell culture conditions such as temperature and pH can help favor the desired metabolic pathway.[12] In some cases, using specific metabolic precursors can suppress crosstalk between biosynthetic pathways.[12]
-
Experimental Workflow for Diagnosing Low Labeling Efficiency
Caption: Workflow for ¹⁵N protein labeling in E. coli.
References
- Vertex AI Search. (n.d.). 15N labeling in E.
- Reddit. (2024, July 12). 15N protein expression protocol. r/Biochemistry.
- Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
- Novachem. (2023, July 6). AMMONIUM CHLORIDE (15N, 99%).
- BenchChem. (2025). Minimizing isotopic scrambling in 15N labeling experiments.
- bioRxiv. (2022, January 3). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector.
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.).
- MedChemExpress. (n.d.). Ammonium chloride-15N | Stable Isotope.
- Isotope Science / Alfa Chemistry. (n.d.). 15N Labeled Compounds.
- EMBL. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility.
- Aldrich. (2025, September 10). SAFETY DATA SHEET.
- PMC - NIH. (2014, October 17). The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements.
- Cambridge Isotope Laboratories. (2022, August 2). AMMONIUM CHLORIDE (15N, 99%) - Safety Data Sheet.
- OSTI. (1984, January 1). Methodological problem of the /sup 15/N isotope dilution method Pt. 1 (Journal Article) | ETDEWEB.
- PubMed. (n.d.). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Methodological problem of the /sup 15/N isotope dilution method Pt. 1 (Journal Article) | ETDEWEB [osti.gov]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. antibodies.cancer.gov [antibodies.cancer.gov]
- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 11. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
handling hygroscopic nature of ammonium-15n chloride in weighing
Subject: Precision Handling & Weighing of Hygroscopic Isotope Salts
The Core Challenge: The "Invisible" Mass Error
Researchers often treat Ammonium-15N Chloride (
The Scientific Reality: Ammonium Chloride has a Critical Relative Humidity (CRH) of approximately 77-79% at 25°C . Below this threshold, it does not dissolve, but it readily adsorbs a surface layer of water molecules.
-
Stoichiometric Drift: If your sample contains 3% water by weight (common in older bottles), a "100 mg" measurement is actually 97 mg of reactant. In precise metabolic labeling or NMR standards, this 3% error propagates, leading to incorrect isotopic enrichment calculations.
-
Proton Contamination: For NMR applications in
, adsorbed introduces unwanted protons, resulting in a large solvent suppression artifact (HDO peak) that can obscure signals of interest.
Visualizing the Error Cascade
Figure 1: The downstream impact of unmanaged hygroscopicity on experimental data.
Pre-Weighing Protocol: The "Reset" (Drying)
Before critical experiments, you must normalize the hydration state of the salt. Do not assume the manufacturer's bottle is dry after it has been opened once.
The Protocol:
-
Equipment: Vacuum Oven or Desiccator with fresh Phosphorus Pentoxide (
) or Silica Gel. -
Temperature: Set oven to 60°C - 80°C .
-
Warning: Do NOT exceed 100°C under high vacuum.
can sublime (dissociate into and gases) at elevated temperatures, leading to loss of the expensive isotope [1][2].
-
-
Duration: Dry for at least 4 hours (overnight is preferred).
-
Storage: Store in a desiccator immediately. Do not return to a general shelf.
The Weighing Workflow: Weighing by Difference
Direct weighing (adding powder to a weigh boat on the balance) is prohibited for high-precision hygroscopic work. The static charge of dry powder combined with moisture uptake creates drifting readings.
The "Weighing by Difference" Standard Operating Procedure (SOP):
-
Prepare: Dry the weighing bottle (glass vial with cap) and the
inside it. -
Initial Weigh (
): Place the capped bottle containing the salt on the analytical balance. Tare the balance. Record the mass. -
Transfer: Remove the bottle, take it to your reaction vessel, uncap, and tap the desired amount into your vessel. Do not use a spatula if possible (reduces contamination).
-
Final Weigh (
): Recap the bottle immediately and return it to the balance. -
Calculate: The mass transferred is exactly
.
Why this works: You are measuring the loss of mass from the protected environment of the bottle. Moisture absorbed by the powder in the reaction vessel does not affect the measurement of how much
Workflow Diagram
Figure 2: The "Weighing by Difference" technique minimizes moisture exposure error.
Troubleshooting & FAQ
Q: My balance reading keeps drifting upwards while I'm weighing. Why? A: This is the hallmark of hygroscopicity. The salt is actively pulling water from the air, increasing the mass on the pan.
-
Fix: Switch to the Weighing by Difference method (Section 3). The balance never "sees" the open powder, so the reading will be stable.
Q: The powder is flying everywhere (Static). How do I stop it? A: Dried salts are prone to static charge, causing them to "jump" off spatulas.
-
Fix 1: Use an anti-static gun (zerostat) on the weighing boat/vessel before use.
-
Fix 2: Place a Polonium-210 anti-static strip inside the balance chamber.
-
Fix 3: Use metal spatulas instead of plastic to ground the charge.
Q: Can I dry the salt in an oven at 150°C to be fast? A: NO. Ammonium chloride begins to dissociate/sublime significantly before its melting point. High heat will cause the salt to vanish into the vacuum line or vent [1]. Stick to <80°C under vacuum.
Q: The salt has formed hard clumps in the bottle. A: This indicates significant moisture exposure (caking).
-
Fix: Break the clumps mechanically with a clean glass rod, then dry the material using the Protocol in Section 2. If clumping is severe, recrystallization may be necessary, but this risks isotopic dilution.
Summary Data Table
| Parameter | Value/Guideline | Reason |
| Hygroscopic Nature | Moderate (Surface Adsorption) | Causes caking and mass errors. |
| Critical RH (25°C) | ~77-79% | Below this, it stays solid; above, it wets rapidly. |
| Max Drying Temp | 80°C (Vacuum) | Prevents sublimation/decomposition. |
| Preferred Weighing | By Difference | Eliminates drift from moisture uptake. |
| Storage | Desiccator (RT) | Prevents slow moisture ingress over months. |
References
-
Cambridge Isotope Laboratories. (2022).[1] Safety Data Sheet: Ammonium Chloride (15N, 99%). Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Ammonium Chloride Phase Change Data. Retrieved from
-
LabCompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from
-
Chemistry LibreTexts. (2022). Proper Use of Balances: Weighing by Difference. Retrieved from
Sources
Validation & Comparative
comparing labeling efficiency of ammonium-15n chloride vs ammonium-15n sulfate
Comparative Guide: Ammonium-15N Chloride vs. Ammonium-15N Sulfate for Isotopic Labeling
Executive Summary
For 90% of recombinant protein expression applications (NMR spectroscopy) in E. coli, Ammonium-15N Chloride (
Ammonium-15N Sulfate (
-
Plant Biology & Soil Science: Where chloride toxicity is a concern or sulfur co-fertilization is required.
-
Sulfur-Limited Metabolic Studies: Where the researcher wishes to couple nitrogen sourcing with sulfur metabolism tracking (though this often requires dual labeling).
Chemical & Physical Properties Comparison
The choice between these two salts often comes down to stoichiometry and ionic byproducts. Ammonium chloride provides a higher density of nitrogen per gram of salt, making it more efficient for storage and handling.
| Feature | Ammonium-15N Chloride | Ammonium-15N Sulfate |
| Formula | ||
| Nitrogen Content (wt%) | ~27-28% (varies by enrichment) | ~21-22% (varies by enrichment) |
| Molar Ratio (N:Anion) | 1:1 | 2:1 |
| Solubility (20°C) | ~370 g/L | ~750 g/L |
| Anion Biological Role | ||
| Acidity (in solution) | Weakly Acidic (pH ~5.0) | Weakly Acidic (pH ~5.5) |
| Primary Application | Protein NMR (Bacteria/Yeast) | Plant Physiology, Soil Tracing |
Biological Suitability & Performance
A. Recombinant Protein Expression (E. coli / Yeast)
-
Standard:
is the gold standard for M9 minimal media. -
Mechanism: E. coli transports ammonium via the AmtB channel. Once inside, it is assimilated into glutamate via the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) pathway. The counter-ion (
or ) accumulates in the medium or is used for osmoregulation. -
Efficiency Verdict: There is no difference in isotopic incorporation efficiency (enrichment %) between the two salts. E. coli does not discriminate based on the counter-ion at standard concentrations (1 g/L).
-
Why Chloride Wins: Standard M9 salts already contain Magnesium Sulfate (
) to provide sulfur. Using Ammonium Sulfate would require recalculating the media recipe to prevent excess sulfate precipitation or ionic imbalance.
B. Plant Physiology & Soil Science
-
Standard:
is frequently preferred. -
Mechanism: Many plants are sensitive to high chloride levels (chloride toxicity), which can inhibit growth and alter metabolic fluxes, potentially skewing labeling data. Sulfate is a macronutrient.
-
Efficiency Verdict: Sulfate provides a "two-for-one" benefit in sulfur-poor soils, promoting better overall growth and nitrogen uptake kinetics compared to chloride-based sources in sensitive species (e.g., tobacco, legumes).
Nitrogen Assimilation Pathway (Graphviz)
Regardless of the salt used, the biological assimilation pathway remains constant. The diagram below illustrates how
Figure 1: The Nitrogen Assimilation Pathway in E. coli. Both Chloride and Sulfate salts feed into the same intracellular ammonium pool.
Experimental Protocols: M9 Minimal Media
This section provides the standard protocol using Chloride and the modification required if you must use Sulfate.
Protocol A: Standard M9 Media (Chloride)
Best for: Routine NMR protein labeling in E. coli (BL21).
Reagents (Per Liter):
-
M9 Salts (10X Stock): 60g
, 30gngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , 5g . -
Nitrogen Source: 1.0 g
. -
Magnesium/Sulfur: 2 mL of 1M
(Provides essential Sulfur). -
Carbon Source: 4 g Glucose (or
-Glucose). -
Trace Metals: 1 mL Vitamin/Micronutrient mix.
-
Calcium: 0.1 mL 1M
.
Workflow:
-
Autoclave M9 salts and water separately.
-
Add filter-sterilized
, , Glucose, and Calcium to the cooled M9 salts. -
Inoculate with starter culture.
Protocol B: Modified M9 Media (Sulfate)
Best for: Halophobic organisms or simultaneous S/N studies.
Modifications:
-
Replace Nitrogen: Substitute 1.0 g
with 1.23 g .-
Calculation: To match the molarity of nitrogen (~18.7 mmol N), you need more mass of sulfate salt due to the heavier counter-ion, but you get 2 nitrogens per mole.
- .
-
MW
. Each mole has 2 N. - .
- .
-
-
Adjust Sulfur: Reduce the added
.-
The 1.23 g of ammonium sulfate provides ~9.35 mmol of Sulfate.
-
Standard M9 uses 2 mmol
. -
Action: Omit
. Add 2 mL of 1M instead to provide the necessary Magnesium without doubling the Sulfate concentration (which could cause precipitation with Calcium).
-
Decision Matrix
Use this logic flow to select the correct product for your experiment.
Figure 2: Selection logic for Ammonium-15N salts.
References
-
UConn Health. (n.d.). Protocol for minimal medium cell growths. Retrieved from [Link]
-
Rice University. (n.d.). M9 Medium Protocol. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Ammonium-15N Chloride Product Specifications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Mechanism for nitrogen isotope fractionation during ammonium assimilation by Escherichia coli K12. Retrieved from [Link]
-
ResearchGate. (2022). Discussion on Ammonium Sulfate vs Chloride in Standard Methods. Retrieved from [Link]
Verifying Isotopic Purity of 15NH4Cl: A Comparative Technical Guide
Executive Summary: The "99%+" Imperative
In biomolecular NMR and metabolic tracing, Ammonium Chloride-15N (15NH4Cl) is the primary nitrogen source for expressing isotopically labeled proteins. The success of a multidimensional NMR experiment (e.g., 15N-HSQC, TROSY) hinges on the isotopic enrichment level—typically required to be >99 atom % 15N .
While chemical purity (absence of metals/organics) is standard, isotopic purity is harder to validate. A 1% drop in enrichment (98% vs. 99%) results in a linear loss of signal-to-noise ratio (SNR) and can introduce 14N-related artifacts (quadrupolar broadening) that obscure critical spectral regions.
This guide compares the definitive analytical method—Elemental Analysis Isotope Ratio Mass Spectrometry (EA-IRMS) —against alternative validation techniques (Solution NMR and HR-MS), providing a protocol-driven pathway to certify reagent quality.
The Core Challenge: Why Standard EA is Insufficient
Standard Elemental Analysis (Combustion CHN) measures the weight percentage of elements. While useful for stoichiometry, it lacks the resolution to certify isotopic purity for high-end applications.
-
Theoretical %N (14NH4Cl): 26.17%
-
Theoretical %N (15NH4Cl): 27.53%
-
Difference: ~1.36%
Given that standard CHN analyzers have a tolerance of ±0.4%, a "passing" result for 15NH4Cl could theoretically overlap with a partially enriched or wet sample. Therefore, EA-IRMS is the required variation of elemental analysis for isotopic verification.
Comparative Analysis of Verification Methods
We evaluate three methodologies for verifying 15N enrichment.
Method A: EA-IRMS (The Gold Standard)
Best for: Precise quantification of Atom % (98.0% vs 99.8%). Principle: Flash combustion converts the salt into N₂ gas, which is separated by GC and analyzed for mass ratios (m/z 28, 29, 30).
Method B: High-Resolution MS (ESI-HRMS)
Best for: Rapid "identity" checks and detecting specific isotopologues. Principle: Direct infusion of the salt solution; detection of [15NH4]+ (m/z 19.03) vs [14NH4]+ (m/z 18.03).
Method C: Solution NMR (1H-15N)
Best for: Verifying chemical structure and absence of organic contaminants. Principle: Direct detection of 15N signal; 14N is NMR silent in this mode but causes line broadening.
Performance Matrix
| Feature | EA-IRMS | HR-MS (ESI) | Solution NMR |
| Primary Output | Atom % 15N (Absolute) | Isotopologue Ratio | Chemical Identity |
| Precision | High (±0.01%) | Medium (±0.5%) | Low (Qualitative) |
| Sample Req. | 1–2 mg (Solid) | <0.1 mg (Liquid) | 10–20 mg (Liquid) |
| Cost/Run | Moderate | Low | High (Instrument time) |
| Blind Spots | Requires pure salt (no C/N contaminants) | Ion suppression effects | 14N is silent (hard to quantify "missing" signal) |
Detailed Protocol: Verifying 15NH4Cl via EA-IRMS[1]
This protocol ensures self-validating results by using international reference standards to bracket the unknown sample.
Phase 1: Sample Preparation
Objective: Eliminate hygroscopic weighing errors. 15NH4Cl is hygroscopic; absorbed water dilutes the %N by weight, though it doesn't change the isotope ratio. However, for accurate EA combustion, dry samples are preferred.
-
Drying: Dry 15NH4Cl in a vacuum desiccator over P₂O₅ for 24 hours.
-
Weighing: Using a microbalance (readability 0.001 mg), weigh 1.0 – 1.5 mg of sample into a tin (Sn) capsule.
-
Note: Tin is required for the exothermic flash combustion (reaching ~1800°C).[1]
-
-
Sealing: Fold the capsule strictly excluding air pockets (atmospheric N₂ is a contaminant: ~0.366% 15N).
Phase 2: The EA-IRMS Workflow
Instrument: Continuous Flow Elemental Analyzer coupled to Isotope Ratio MS (e.g., Thermo Delta V or Elementar Isoprime).
-
Combustion: Sample drops into reactor at 1020°C with O₂ injection.
-
Reaction:
-
-
Reduction: Gases pass over reduced Copper (650°C) to convert any NOx to N₂ and remove excess O₂.
-
Purification:
-
Water trap (Magnesium Perchlorate).
-
CO₂ trap (Carbosorb) - Critical if organic buffers are present.
-
-
Separation: GC column separates N₂ from trace impurities.
-
Detection: Faraday cups measure currents for m/z 28 (
), 29 ( ), and 30 ( ).
Phase 3: Calibration & Calculation
Self-Validation Step: You must run IAEA-N1 (+0.4‰) and IAEA-N2 (+20.3‰) or highly enriched internal standards (e.g., 99% 15N-Urea) to calibrate the scale.
Calculation of Atom %:
Standard IRMS output is
Note: For >99% enrichment,
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and experimental flow for certifying 15NH4Cl.
Figure 1: Quality Assurance Workflow for 15NH4Cl Reagents. Note the two-stage gate: Chemical Purity followed by Isotopic Precision.
References
-
United States Geological Survey (USGS). Reston Stable Isotope Laboratory (RSIL) Lab Code 2893: Determination of Nitrogen Isotopes in Solids. [Link]
-
International Atomic Energy Agency (IAEA). Reference Materials for Stable Isotopes (IAEA-N1, IAEA-N2). [Link]
-
National Institute of Standards and Technology (NIST). Measurement of Isotope Ratios by EA-IRMS. [Link]
-
Forensic Isotope Ratio Mass Spectrometry Network. Good Practice Guide for Isotope Ratio Mass Spectrometry. [Link]
Sources
Comparative Guide: 15N-Ammonium vs. 15N-Nitrate Uptake Kinetics in Plant Roots
[1][2]
Executive Summary: The Metabolic Verdict
In the context of plant physiology and agrochemical development, the choice between Ammonium (
-
Ammonium (
) is the "High-Performance" candidate. It requires significantly less energy to assimilate (approx. 5 ATP/mol) but exhibits high toxicity at elevated concentrations and lacks the sophisticated signaling network of nitrate. -
Nitrate (
) is the "Standard-Stability" candidate. It incurs a high metabolic cost (approx. 20 ATP/mol) due to the requirement for reduction, but it serves as a critical signaling molecule (pseudo-hormone) that regulates root architecture and gene expression.
This guide provides a technical comparison of their uptake kinetics, energetic costs, and a validated
Part 1: Mechanistic Comparison & Specifications
The Transport Systems (HATS vs. LATS)
Both nitrogen forms rely on biphasic uptake systems depending on external concentration: the High-Affinity Transport System (HATS) active at
| Feature | Ammonium ( | Nitrate ( |
| Primary Transporters | AMT Family (AMT1;1, AMT1;2, etc.) | NRT Family (NRT2.1 for HATS, NRT1.1 for Dual) |
| Energetic Mechanism | Electrogenic uniporter (driven by membrane potential | Proton symporter ( |
| Induction | Constitutive; downregulated by high internal Gln/Glu. | Inducible ; requires initial exposure to |
| Kinetics ( | High affinity ( | Variable ( |
| Interaction |
Energetic Cost Analysis
The "price" of nitrogen acquisition is defined by the ATP and reducing equivalents (NAD(P)H) required to convert the inorganic ion into Glutamate/Glutamine.
-
Nitrate Pathway:
-
Cost: High. Requires 8 electrons for reduction plus ATP for assimilation.
-
-
Ammonium Pathway:
-
Cost: Low. Skips reduction steps. However, the plant must expend energy to pump protons out of the cell to maintain membrane potential during rapid
influx.
-
Part 2: Visualization of Pathways
The following diagram illustrates the parallel uptake pathways and the critical "Desorption" step relevant to the experimental protocol.
Caption: Comparative flux pathways showing the high-cost reduction route of Nitrate vs. the direct assimilation of Ammonium.
Part 3: Validated Experimental Protocol ( Influx Assay)
To objectively compare uptake performance, one cannot simply measure tissue N content after days of growth (which conflates uptake, assimilation, and growth dilution). You must measure unidirectional influx over a short duration (5–10 mins).
Experimental Workflow
Caption: Step-by-step workflow for 15N influx analysis. Step 4 is critical for removing non-transported tracers.
Detailed Methodology
Step 1: Pre-treatment & Induction[3]
-
Nitrate: If studying HATS, plants often require a 24h "starvation" period to upregulate transporters, followed by a brief exposure (2-4h) to non-labeled
to induce NRT genes. -
Ammonium: Requires no induction but ensure pH is buffered (MES buffer, pH 5.8), as
uptake acidifies the medium.
Step 2: The Uptake Phase
Transfer roots to an uptake solution containing highly enriched
-
Duration: 5 to 10 minutes.
-
Rationale: This short window ensures we measure influx before the isotope can be effluxed back out or assimilated and translocated to the shoot.
Step 3: Desorption (The Self-Validating Step)
Immediately transfer roots to a cold (
-
Causality: The cell wall (apoplast) is negatively charged and binds cations like
non-specifically. Without this wash, your data will overestimate uptake by including N that never entered the cell. displaces the surface-bound . The cold temperature inhibits metabolic active transport, "freezing" the internal status.
Step 4: IRMS Analysis
Dry roots (
Part 4: Data Analysis & Interpretation
Calculating Influx Rates
The influx rate (
-
Units:
- : Typically 0.3663% (natural abundance).
Interpreting the Data[4]
-
Linear vs. Saturation:
-
If the curve is linear up to high concentrations (
), the LATS is dominant (common in toxicity scenarios). -
If the curve saturates (Michaelis-Menten shape) at low concentrations (
), the HATS is dominant.
-
-
Vmax Comparison: You will typically observe that
for is higher than for , reflecting the lower energetic barrier for ammonium entry.
References
-
Crawford, N. M., & Glass, A. D. (1998). Molecular and physiological aspects of nitrate uptake in plants. Trends in Plant Science. Link
-
von Wirén, N., et al. (2000). The molecular physiology of ammonium uptake and retrieval. Current Opinion in Plant Biology. Link
-
Bloom, A. J. (2015).[4] The increasing importance of distinguishing among plant nitrogen sources. Current Opinion in Plant Biology. Link
-
Britto, D. T., & Kronzucker, H. J. (2002).[5] NH4+ toxicity in higher plants: a critical review. Journal of Plant Physiology. Link
-
Yuan, L., et al. (2007). The organization of high-affinity ammonium uptake in Arabidopsis roots depends on the spatial arrangement and biochemical properties of AMT1-type transporters. The Plant Cell. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transporters Involved in Root Nitrate Uptake and Sensing by Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for detecting nutrient uptake and photosynthate partitioning in rice seedling using a non-invasive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Guide: Assessing Chemical Purity Impact of 15NH4Cl on Protein Stability
Executive Summary: The Hidden Cost of "Standard" Purity
In biomolecular NMR, the cost of the isotope source is often negligible compared to the value of the protein sample and instrument time. However, a common failure mode in 2D [15N, 1H]-HSQC experiments is not the pulse sequence or the protein design, but the chemical purity of the 15NH4Cl nitrogen source .
While isotopic enrichment (e.g., >99% 15N) is standard, chemical purity (trace metals, organic contaminants, and pH buffering capacity) varies significantly between "Standard Grade" and "Bio-NMR Grade" reagents. This guide objectively analyzes how trace impurities in 15NH4Cl induce paramagnetic relaxation enhancement (PRE) and metal-catalyzed oxidation (MCO), leading to signal broadening and precipitation.
The Bottom Line: For intrinsically disordered proteins (IDPs) or proteins >25 kDa, "Standard Grade" 15NH4Cl introduces a failure risk of ~15-20% due to paramagnetic interference, regardless of isotopic enrichment levels.
The Hidden Variable: Mechanisms of Instability
To understand why purity matters, we must look beyond the nitrogen label. Two specific mechanisms compromise protein stability when using lower-grade ammonium chloride.
A. Paramagnetic Relaxation Enhancement (PRE)
Standard industrial synthesis of NH4Cl often utilizes metal catalysts. Trace amounts (ppb levels) of paramagnetic ions—specifically Copper (Cu²⁺), Iron (Fe³⁺), and Manganese (Mn²⁺) —can remain in the final salt.
-
Impact: These ions bind transiently to solvent-exposed residues (His, Glu, Asp).
-
Result: They induce rapid relaxation of nearby nuclear spins. In an HSQC spectrum, this manifests not as a shift, but as line broadening or the complete disappearance of peaks, mimicking intermediate exchange or aggregation.
B. The Fenton Reaction (Metal-Catalyzed Oxidation)
Trace iron (Fe) acts as a catalyst in the presence of dissolved oxygen.
-
Mechanism:
-
Result: The generated hydroxyl radicals attack the protein backbone and side chains (Methionine oxidation), leading to covalent aggregation and irreversible precipitation over the course of a 3-day NMR acquisition.
Diagram 1: The Impurity Cascade
The following diagram illustrates the pathway from reagent impurity to spectral failure.
Caption: Pathway showing how trace metal impurities in isotope sources lead to both spectral degradation (PRE) and physical instability (Oxidation).
Comparative Analysis: Standard vs. High-Purity Grades
The following table contrasts the typical specifications of "Standard" 15NH4Cl (often marketed for general synthesis or agriculture) vs. "Bio-NMR Grade" (specifically purified for protein work).
| Feature | Standard Grade 15NH4Cl | Bio-NMR / Trace Metal Screened | Impact on Protein Stability |
| Isotopic Enrichment | > 98% 15N | > 99% 15N | Negligible difference in stability. |
| Chemical Purity | ~98% | > 99.9% | Lower purity introduces unidentified salts affecting ionic strength. |
| Iron (Fe) Content | < 10 ppm (often untested) | < 1 ppm (Certified) | High Fe triggers oxidation (Fenton) and aggregation. |
| Heavy Metals (Pb, Cu) | < 20 ppm | < 5 ppm | Cu²⁺ causes severe line broadening (PRE effect). |
| pH (5% Solution) | 4.5 - 5.5 (Variable) | 5.0 - 5.2 (Consistent) | Variable pH stresses buffer capacity during cell growth. |
| Solubility Haze | Occasional particulates | Clear / Filtered | Particulates act as nucleation sites for aggregation. |
| Cost | $ | High-purity prevents loss of |
Expert Insight: Do not rely solely on the Certificate of Analysis (CoA) for "Chemical Purity." A reagent can be 99% pure chemically but still contain 5 ppm of Copper, which is sufficient to ruin an HSQC spectrum of a dilute protein sample.
Experimental Protocol: The Self-Validating System
To ensure data integrity, you must validate the reagent before committing your protein to a week-long NMR run. This protocol uses a Differential Scanning Fluorimetry (DSF) screen followed by a 1D NMR Line Width Check .
Phase 1: Reagent Preparation & Chelation (The Safety Net)
Rationale: If you must use lower-grade isotopes due to cost, you can mitigate risk by removing metals.
-
Dissolve 15NH4Cl in Minimal Media (M9) salts.
-
Critical Step: Pass the solution through a Chelex-100 resin column (Bio-Rad or equivalent) before adding magnesium or calcium. This strips paramagnetic transition metals (Cu, Fe) without removing the ammonium.
-
Filter sterilize (0.22 µm).
Phase 2: Stability Screening (DSF)
Rationale: Detects destabilization (oxidation/aggregation) before NMR.
-
Sample: Purified Protein (10 µM) in NMR buffer.
-
Conditions:
-
Control: Buffer only.
-
Test A: Buffer + 50 mM Standard 14NH4Cl (High Purity Reference).
-
Test B: Buffer + 50 mM 15NH4Cl (Test Reagent).
-
-
Readout: Measure
(Melting Temperature).-
Pass:
between Test A and Test B. -
Fail:
indicates the isotope source is destabilizing the protein.
-
Phase 3: The "Gold Standard" NMR Line Width Check
Rationale: Detects paramagnetic impurities that DSF misses.
-
Prepare a 1D
sample of the protein labeled with the test 15NH4Cl. -
Acquire a standard 1D proton spectrum with water suppression.
-
Analysis: Select an isolated methyl peak (upfield, ~0.5 ppm) or a histidine proton (downfield).
-
Metric: Measure the Line Width at Half Height (
).-
Compare to historical data or a reference standard.
-
Warning: An increase in
of >20% indicates paramagnetic contamination.
-
Diagram 2: Validation Workflow
The following diagram outlines the decision matrix for validating isotope reagents.
Caption: Decision tree for validating 15NH4Cl purity prior to long-term NMR acquisition.
Recommendations
-
For Routine Structure Determination (<20 kDa):
-
Standard Grade 15NH4Cl is generally acceptable IF treated with Chelex-100 during media preparation.
-
Caveat: Always add EDTA (0.5 mM) to the final NMR sample if the protein tolerates it.
-
-
For IDPs, Large Proteins (>30 kDa), or Relaxation Studies:
-
Mandatory: Use "Trace Metal Screened" or "Bio-NMR Grade" 15NH4Cl.
-
Reasoning: Large proteins tumble slowly; their signals are already broad.[1] Any additional paramagnetic broadening from Cu/Fe impurities will push the signal into the noise floor, wasting weeks of expression time.
-
-
Storage:
-
Hygroscopic nature: 15NH4Cl absorbs water, which can dissolve metal contaminants from container walls. Store in a desiccator.
-
References
-
Wang, W., et al. (2014). "Impact of Residual Impurities and Contaminants on Protein Stability." Journal of Pharmaceutical Sciences, 103(5), 1315-1330. Retrieved from [Link]
-
Pigliapoco, F., et al. (2023). "Copper binding and protein aggregation: a journey from the brain to the human lens." RSC Chemical Biology. Retrieved from [Link]
-
Alford, J. R., et al. (2015). "How does NMR sample impurity impact HSQC quality?" ResearchGate Discussion. Retrieved from [Link]
Sources
Comparative Quality Assessment: Commercial Ammonium-15N Chloride Sources
Executive Summary
In biomolecular NMR and quantitative proteomics (SILAC), Ammonium-15N Chloride (
This guide evaluates the critical quality attributes (CQAs) of
Market Landscape & Published Specifications
We evaluated the published specifications of the four dominant suppliers in the field. While all claim high enrichment, the "Chemical Purity" metric often obscures the presence of trace metals critical to NMR performance.
Table 1: Comparative Specifications (Published)
| Feature | Cambridge Isotope Labs (CIL) | Sigma-Aldrich (Merck) | CortecNet | Silantes |
| Product Code | NLM-467 | 299251 | NH4CL-15N | 15000100 |
| Isotopic Enrichment | > 99% | > 99% | > 99% | |
| Chemical Purity | > 99% | > 99% | > 95% | |
| Form | Crystalline Powder | Powder/Chunks | Crystalline | Powder |
| Trace Metal Spec | Not explicitly listed on general CoA | Not explicitly listed | Not explicitly listed | Not explicitly listed |
| Primary Application | Biomolecular NMR | General Labeling | Bio-NMR | NMR/RNA/DNA |
Note: Data derived from publicly available product specification sheets [1, 2, 3, 4].
Critical Quality Attributes (The "Why")
Before detailing the testing protocol, it is vital to understand the causality between specific impurities and experimental failure.
Isotopic Enrichment (The Signal)
For HSQC experiments, signal intensity is linear with enrichment. A drop from 99% to 95% is manageable but undesirable. However, in metabolic flux analysis or quantitative mass spectrometry , variations in enrichment can skew isotopic distribution calculations, leading to erroneous flux maps.
Paramagnetic Impurities (The Noise)
This is the most overlooked parameter. Trace amounts of paramagnetic ions—specifically Iron (
-
Mechanism: They interact with the nuclear spin via the dipole-dipole mechanism, drastically shortening the Transverse Relaxation Time (
). -
Consequence: This results in line broadening in NMR spectra. A "pure" 99%
salt contaminated with 50 ppm Iron can yield a spectrum that looks "washed out," wasting weeks of instrument time.
Water Content (The Stoichiometry)
Ammonium chloride is hygroscopic.[1] "Budget" sources often lack rigorous drying steps. If a salt contains 5% water by weight, your M9 minimal media will be nitrogen-limited, causing premature growth arrest and reduced protein yield.
Visualizing the Impact: Paramagnetic Quenching
The following diagram illustrates the destructive pathway of paramagnetic contaminants in an NMR workflow.
Figure 1: Mechanism of signal degradation caused by trace metal impurities in isotopically labeled salts.
Experimental Validation Protocol (The "Audit")
Do not rely solely on the vendor's CoA. Implement this 3-step qualification workflow for any new batch of
Step 1: Trace Metal Quantification (ICP-MS)
Objective: Detect paramagnetic ions before they enter the magnet.
-
Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Protocol:
-
Dissolve 100 mg of
in 10 mL of 2% (trace metal grade). -
Calibrate against standard curves for Fe, Cu, Mn, and Zn.
-
Pass Criteria:
, .
-
Step 2: Isotopic Enrichment Verification (1H-NMR)
Objective: Confirm
-
Method: 1H-NMR of the ammonium protons.
-
Protocol:
-
Dissolve 10 mg salt in anhydrous DMSO-d6 (prevents proton exchange seen in water).
-
Acquire a standard 1H spectrum.
-
Analysis:
appears as a 1:1:1 triplet ( ). appears as a doublet ( ). -
Calculation: Integrate the doublet vs. the triplet (if visible).
-
Step 3: Biological Performance Test (The "Growth Curve")
Objective: Ensure no biological inhibitors (e.g., organic solvents) are present.
-
Protocol:
-
Prepare 50 mL M9 media using the test batch.
-
Inoculate with E. coli BL21(DE3).
-
Monitor
every hour. -
Pass Criteria: Log-phase doubling time should match your historical control (typically ~45-60 mins for M9).
-
Representative Comparative Data
The following table synthesizes typical results observed when comparing "Premium" (e.g., CIL/Sigma) vs. "Budget" (Generic) sources using the protocols above.
Table 2: Simulated QC Audit Results
| Parameter | Premium Supplier (Reference) | Budget Supplier (Generic) | Impact |
| Price / g | High ( | Low ( | Cost efficiency |
| 99.2% | 98.1% | Minimal impact on HSQC | |
| Iron (Fe) Content | < 1 ppm | 15 - 45 ppm | High Risk: Line broadening |
| Water Content | < 0.5% | 3 - 5% | Incorrect stoichiometry |
| Solubility (M9 Media) | Clear, Instant | Slight Turbidity | Potential particulate interference |
Analysis: While the budget supplier meets the enrichment criteria, the elevated iron content poses a significant risk for large protein NMR (>20 kDa) where T2 relaxation is already fast. The turbidity suggests insolubles that could clog filtration units.
Recommendations
-
For Routine HSQC (< 20 kDa): Budget sources (e.g., generic brands) are often acceptable if filtered through a 0.22
membrane to remove particulates. -
For Large Proteins / Relaxation Studies: Do not compromise. Use premium sources (CIL/Sigma) with certified low metal content. The cost of the isotope is negligible compared to the cost of a failed 3-week instrument run.
-
Storage: Always store
in a desiccator. If clumping occurs, dry in a vacuum oven at 60°C for 4 hours before weighing to ensure accurate nitrogen quantification.
Validation Workflow Diagram
Figure 2: Recommended Quality Control (QC) workflow for incoming isotope shipments.
References
-
CortecNet. Ammonium Chloride 15N Technical Data. Retrieved from [Link]
-
Silantes. 15N Ammonium Chloride Product Details. Retrieved from [Link]
-
Bertani, P., et al. (2014).[2] 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance. [Link]
-
Wang, W., et al. (2014).[3] Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences. [Link]
Sources
Technical Comparison: Cell Growth Kinetics in 14N vs. 15N Ammonium Chloride Media
Executive Summary
In the production of isotopically labeled proteins for NMR spectroscopy, switching from standard light nitrogen (
The Verdict: The primary growth limitation in labeling workflows is the transition from rich media (LB) to minimal media (M9), not the isotope substitution itself. However, a measurable Kinetic Isotope Effect (KIE) exists.
Scientific Background: The Kinetic Isotope Effect[1]
To optimize growth, one must understand the underlying physical chemistry. The substitution of
Vibrational Frequency and Reactivity
According to the harmonic oscillator model, the vibrational frequency (
Heavier isotopes lower the zero-point energy of the bond, making it more stable and requiring higher activation energy to break. This phenomenon, the Primary Kinetic Isotope Effect , slows down enzymatic reactions where N-H bond cleavage or formation is the rate-limiting step.
Nitrogen Assimilation Pathway
In E. coli grown in minimal media, ammonium uptake and assimilation occur via the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) pathway. The heavier
-
Transport: Passive diffusion of
or active transport of via AmtB. -
Assimilation: The amination of glutamate to glutamine.
Figure 1: The Nitrogen Assimilation Pathway.[1][2] The conversion of Glutamate to Glutamine by GS is a primary metabolic bottleneck susceptible to isotope effects.
Performance Comparison: N vs. N[2][3][4][5][6]
The following data summarizes typical performance metrics for E. coli BL21(DE3) grown in M9 minimal media at 37°C.
Comparative Metrics Table
| Metric | Impact Analysis | ||
| Lag Phase Duration | 1.0 – 2.0 hours | 2.5 – 3.5 hours | High: Metabolic adaptation to heavier isotope requires longer induction of stress response genes. |
| Doubling Time ( | ~50 – 60 mins | ~55 – 65 mins | Low: Once adapted (log phase), enzymatic machinery compensates, resulting in only 5-10% slower kinetics. |
| Final OD | 2.5 – 3.0 | 2.4 – 2.9 | Negligible: Carbon source (Glucose) is usually the limiting factor, not Nitrogen. |
| Protein Yield | 100% (Baseline) | 90 – 95% | Moderate: Slight reduction due to cumulative metabolic drag, but statistically insignificant for most structural biology applications. |
| Cost per Liter | < $1.00 | $80 – $150 | Critical: High cost of |
Recommended Protocol: Stepped Adaptation
To mitigate the extended lag phase and prevent "stalled" cultures, do not inoculate
Workflow Logic
-
Rich Media (LB): Rapid biomass generation.
-
Wash/Dilution: Removal of unlabeled nitrogen.
-
Adaptation (M9-Light): Acclimatize cells to minimal media stress without isotope stress.
-
Production (M9-Heavy): Final labeling with adapted cells.
Figure 2: Stepped Adaptation Protocol. Using an intermediate
Detailed Methodology
Step 1: Preparation of M9 Minimal Media (Per Liter)[3]
-
Salts (Autoclaved):
- : 6.0 g
- : 3.0 g
- : 0.5 g
-
Nitrogen Source (Filter Sterilized):
-
N-NH
Cl: 1.0 g (Dissolve in 10 mL , add post-autoclave).
-
N-NH
-
Supplements (Filter Sterilized):
- (1M): 2 mL[4]
-
(1M): 100
L -
Glucose (20% w/v): 20 mL (Final 0.4%)
-
Thiamine (Vit B1): 1 mL of 1 mg/mL stock.
-
Trace Metals Solution: 1 mL (Critical for replacing LB micronutrients).
Step 2: The "Wash" Technique
When moving from LB to M9, carryover of amino acids can dilute the isotopic enrichment.
-
Centrifuge LB starter at 3,000 x g for 10 mins.
-
Decant supernatant.
-
Resuspend pellet in 1X M9 salts (no nitrogen) .
-
Centrifuge again and decant.
-
Resuspend in final M9 media.
Step 3: Troubleshooting Lag Phase
If the
-
Do not discard. The cells are likely in an extended lag phase repairing metabolic flux.
-
Check pH: M9 buffering capacity is lower than TB. Ensure pH is ~7.0.
-
Temperature: Lowering temp to 30°C can sometimes aid adaptation if toxicity is suspected, though 37°C is standard for growth.
References
-
Filiou, M. D., et al. (2012). "The 15N isotope effect in Escherichia coli: a neutron can make the difference."[5] Proteomics. [Link]
-
Zubarev, R. A. (2011). "Role of stable isotopes in life–testing isotopic resonance hypothesis."[6] Genomics, Proteomics & Bioinformatics. [Link][6]
-
EMBL Protein Expression and Purification Core Facility. "15N labeling of proteins in E. coli." EMBL Protocols. [Link]
-
UConn Health NMR Facility. "Protocol for minimal medium cell growths." UConn Health. [Link]
Sources
- 1. Mechanism for nitrogen isotope fractionation during ammonium assimilation by Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epublications.vu.lt [epublications.vu.lt]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
